3-Amino-5-chlorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBVDAQXMNYPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452463 | |
| Record name | 3-Amino-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53312-78-0 | |
| Record name | 3-Amino-5-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53312-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-5-CHLOROBENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Amino-5-chlorobenzonitrile (CAS: 53312-78-0)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of 3-Amino-5-chlorobenzonitrile. All quantitative data is presented in structured tables, and relevant processes are visualized using diagrams to facilitate understanding for research and development professionals.
Core Physicochemical Properties
This compound is a solid organic compound, appearing as an off-white to light yellow powder.[1] It is a key intermediate in various chemical syntheses due to its functional groups. A summary of its core physicochemical properties is provided below.
| Property | Value |
| CAS Number | 53312-78-0 |
| Molecular Formula | C₇H₅ClN₂[1][2][3][4] |
| Molecular Weight | 152.58 g/mol [1][2][3][5] |
| Melting Point | 38-40 °C |
| Boiling Point | 309.0±22.0 °C at 760 mmHg[1][4] |
| Density | 1.3±0.1 g/cm³[4] |
| pKa | 1.73±0.10 (Predicted)[1] |
| Appearance | Off-white to light yellow solid/powder[1] |
| Solubility | Information not readily available in search results. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR Spectrum: While specific peak assignments were not detailed in the search results, ¹H NMR spectral data is available for this compound.[6]
-
¹³C NMR Spectrum: ¹³C NMR spectral data is available for this compound.[6]
-
IR Spectrum: Infrared spectroscopy data is available.[6]
-
Mass Spectrum: Mass spectrometry data is available for this compound.[6]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. One common method involves the reaction of a substituted aminobromobenzene with a cyano donor reagent.[7]
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Cyanation of 3-Substituted Aminobromobenzene
The following is a generalized protocol based on the reaction of a substituted aminobromobenzene with a cyano donor.[7]
Materials:
-
3-substituted aminobromobenzene
-
Copper(I) cyanide (CuCN) or other suitable cyano donor
-
Appropriate solvent (e.g., DMF, NMP)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Reaction Setup: A reaction vessel is charged with the 3-substituted aminobromobenzene and the chosen solvent under an inert atmosphere.
-
Reagent Addition: The cyano donor reagent (e.g., CuCN) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 30 °C and 150 °C, with a preferred range of 40 °C to 100 °C. The reaction is monitored for completion (typically 3 to 18 hours).[7]
-
Work-up: Upon completion, the reaction mixture is cooled and subjected to an aqueous work-up. The product is typically extracted with an organic solvent.
-
Purification: The crude product is purified using standard techniques such as crystallization or column chromatography to yield the final product.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature (amino and nitrile groups) allows for a variety of chemical transformations, making it a key intermediate for pharmacologically active compounds.[8]
Role as a Synthetic Intermediate
Caption: Logical flow from building block to active pharmaceutical ingredient.
Safety and Handling
This compound is classified as harmful and an irritant.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.[4][5]
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
For complete safety information, refer to the Safety Data Sheet (SDS) from the supplier.
References
- 1. This compound , 98% , 53312-78-0 - CookeChem [cookechem.com]
- 2. This compound | 53312-78-0 | DCA31278 [biosynth.com]
- 3. parchem.com [parchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 53312-78-0 [sigmaaldrich.com]
- 6. 3-AMINO-5-CHLORO-BENZONITRILE(53312-78-0) 1H NMR [m.chemicalbook.com]
- 7. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
physical and chemical properties of 3-Amino-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chlorobenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an amino group, a chloro substituent, and a nitrile moiety on a benzene ring, provides multiple reactive sites for further chemical modifications. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in drug discovery and development.
Core Physical and Chemical Properties
This compound is typically an off-white to light yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClN₂ | [2][3] |
| Molecular Weight | 152.58 g/mol | [2][3] |
| CAS Number | 53312-78-0 | [2][3] |
| Appearance | Off-white to light yellow solid/powder | [1] |
| Boiling Point | 309.0 ± 22.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.33 g/cm³ | [1] |
| pKa (Predicted) | 1.73 ± 0.10 | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Synonyms:
-
Benzonitrile, 3-amino-5-chloro-[2]
-
5-Amino-3-chlorobenzonitrile[2]
-
5-Cyano-3-chloroaniline[2]
-
3-Chloro-5-cyanoaniline[2]
Spectral Data
Mass Spectrometry
Predicted mass spectrometry data indicates the following mass-to-charge ratios (m/z) for various adducts of this compound:
| Adduct | m/z |
| [M+H]⁺ | 153.02141 |
| [M+Na]⁺ | 175.00335 |
| [M-H]⁻ | 151.00685 |
| [M+NH₄]⁺ | 170.04795 |
| [M+K]⁺ | 190.97729 |
| [M]⁺ | 152.01358 |
(Data from PubChemLite)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not widely published, general principles of NMR spectroscopy can be used to predict the expected chemical shifts. The aromatic protons would appear in the aromatic region of the ¹H NMR spectrum, and their splitting patterns would be indicative of their substitution pattern. In the ¹³C NMR spectrum, distinct signals would be observed for each of the seven carbon atoms, with the carbon of the nitrile group appearing at a characteristic downfield shift. For reference, the ¹H and ¹³C NMR spectra of the related compound 3-aminobenzonitrile are available in public databases.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H stretching and bending), nitrile (C≡N stretching), and aromatic (C-H and C=C stretching) functional groups. The C≡N stretching vibration for aromatic nitriles typically appears in the range of 2240-2220 cm⁻¹.[6]
Experimental Protocols
Synthesis of this compound
General Procedure for Dehydration of an Aminochlorobenzamide:
-
Reactants: 2-amino-5-chlorobenzamide and phosphorus pentoxide (P₂O₅).
-
Reaction Setup: The reactants are combined in a round bottom flask.
-
Reaction Conditions: The mixture is shaken for a period, followed by vacuum distillation.
-
Workup: The distillate, containing the desired aminochlorobenzonitrile and phosphoric acid, is collected. The solid product is separated by filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[7]
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, its role as a chemical intermediate suggests its utility in the synthesis of more complex molecules with potential therapeutic applications. Substituted benzonitriles are known precursors to a variety of pharmacologically active compounds.[7]
Derivatives of related aminobenzonitriles and aminobenzoic acids have been explored for various therapeutic targets:
-
Antimicrobial Agents: Some derivatives have shown promising activity against various bacterial strains.[8]
-
EGFR Inhibitors: Certain 4-amino-3-chloro benzoate ester derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy.[9]
-
Adenosine Receptor Antagonists: Triazole-pyrimidine-methylbenzonitrile derivatives have been designed and synthesized as dual A₂A/A₂B adenosine receptor antagonists for potential use in cancer immunotherapy.[10]
The presence of the amino and nitrile groups allows for a range of chemical transformations, making this compound a versatile scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Caption: Potential drug discovery pathways utilizing this compound.
Safety and Handling
This compound is classified as harmful and an irritant. The following hazard statements apply:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Precautionary Measures:
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a key chemical building block with significant potential in the development of new pharmaceuticals and other specialty chemicals. This guide has provided a summary of its known physical and chemical properties, outlined a general synthetic approach, and highlighted its relevance in the broader context of drug discovery. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. echemi.com [echemi.com]
- 3. This compound | 53312-78-0 | DCA31278 [biosynth.com]
- 4. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]
- 5. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mason.gmu.edu [mason.gmu.edu]
3-Amino-5-chlorobenzonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-chlorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The document details its molecular characteristics and presents a plausible experimental protocol for its synthesis, adapted from established methods for a closely related isomer.
Core Molecular and Physical Properties
This compound, with the CAS number 53312-78-0, is a substituted aromatic nitrile. Its structure, featuring an amino group, a chloro substituent, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the development of novel therapeutic agents and other specialized chemicals.
The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [3][4] |
| CAS Number | 53312-78-0 | [1][3][4] |
| IUPAC Name | This compound | [4] |
| Physical Form | Solid | [4] |
| Boiling Point | 309 °C at 760 mmHg | [3][4] |
| Storage Temperature | 4°C, protected from light | [4] |
Proposed Synthesis Protocol
Step 1: Ring Chlorination of 3-Aminobenzoic Acid
The initial step involves the chlorination of 3-aminobenzoic acid to produce 3-amino-5-chlorobenzoic acid. This can be achieved using a suitable chlorinating agent.
-
Procedure: To a solution of 3-aminobenzoic acid, a chlorinating agent such as sulfuryl chloride is added portion-wise under controlled temperature conditions. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 3-amino-5-chlorobenzoic acid, is then isolated by filtration and purified by recrystallization.
Step 2: Formation of the Acid Chloride
The carboxylic acid group of 3-amino-5-chlorobenzoic acid is converted to an acid chloride. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure: 3-amino-5-chlorobenzoic acid is refluxed with an excess of thionyl chloride until the solid dissolves and the evolution of gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 3-amino-5-chlorobenzoyl chloride.
Step 3: Amidation of the Acid Chloride
The resulting acid chloride is then converted to the corresponding amide, 3-amino-5-chlorobenzamide, by reaction with ammonia.
-
Procedure: The crude 3-amino-5-chlorobenzoyl chloride is added slowly to a cooled solution of aqueous ammonia. The resulting precipitate, 3-amino-5-chlorobenzamide, is collected by filtration, washed with cold water, and dried.
Step 4: Dehydration of the Amide to the Nitrile
The final step is the dehydration of the amide to the desired nitrile, this compound. A strong dehydrating agent such as phosphorus pentoxide is typically used for this conversion.
-
Procedure: 3-amino-5-chlorobenzamide is mixed with a dehydrating agent like phosphorus pentoxide, and the mixture is heated under vacuum. The product, this compound, is collected by distillation.
Synthesis Workflow Diagram
The following diagram illustrates the proposed four-step synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
Applications in Drug Development and Research
While specific signaling pathways involving this compound are not extensively documented, the structural motifs present in this molecule are of significant interest in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets[6]. Chloro-substituted aromatic compounds are prevalent in a wide range of pharmaceuticals, often enhancing properties such as metabolic stability and binding affinity. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for screening in drug discovery programs targeting various diseases.
References
- 1. Method used for preparing 3-chlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 53312-78-0 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-5-chlorobenzonitrile: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 3-Amino-5-chlorobenzonitrile
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. The document details its chemical and physical properties, plausible synthetic routes with experimental protocols for analogous compounds, and its applications as a versatile building block in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile containing both an amino and a chloro group, which imparts a unique reactivity profile, making it a valuable starting material for a range of chemical transformations. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53312-78-0 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 309 °C at 760 mmHg | [1] |
| InChI Key | JRBVDAQXMNYPHC-UHFFFAOYSA-N | |
| SMILES | C1=C(C=C(C=C1N)Cl)C#N | [3] |
| Canonical SMILES | C1=C(C=C(C=C1N)Cl)C#N | [3] |
| Topological Polar Surface Area | 49.8 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Spectroscopic and Analytical Data
Mass Spectrometry
Predicted mass spectrometry data for various adducts of this compound are presented below, which are crucial for its identification in reaction mixtures.
| Adduct | Predicted m/z |
| [M+H]⁺ | 153.02141 |
| [M+Na]⁺ | 175.00335 |
| [M-H]⁻ | 151.00685 |
| [M+NH₄]⁺ | 170.04795 |
| [M+K]⁺ | 190.97729 |
| [M]⁺ | 152.01358 |
| [M]⁻ | 152.01468 |
| (Data sourced from predicted values)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not publicly available. However, the expected ¹H and ¹³C NMR chemical shifts can be estimated by comparison with analogous compounds.
¹H NMR: The aromatic protons are expected to appear as multiplets in the range of δ 6.5-7.5 ppm. The amino protons would likely be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR: The carbon atoms of the benzene ring would resonate between δ 110-150 ppm. The nitrile carbon is expected around δ 118-120 ppm.
For comparison, the experimental ¹³C NMR data for 3-methoxybenzonitrile shows peaks at δ 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, and 159.4 ppm[4].
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching in the fingerprint region. For comparison, the gas-phase IR spectrum of the related 4-Amino-3-chlorobenzonitrile is available in the NIST WebBook[5].
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A potential two-step synthesis starting from 3,5-dichlorobenzonitrile is outlined below. This approach involves a nucleophilic aromatic substitution of one of the chlorine atoms with an amino group.
Caption: Proposed Synthetic Workflow for this compound.
Plausible Experimental Protocol
The following protocol is a proposed method and would require optimization. It is based on general procedures for nucleophilic aromatic substitution on dihalobenzenes.
Step 1: Amination of 3,5-Dichlorobenzonitrile
-
Reaction Setup: In a high-pressure reaction vessel, combine 3,5-dichlorobenzonitrile (1 equivalent), a source of ammonia such as aqueous ammonia or a protected amine, a suitable solvent (e.g., NMP, DMSO), and a copper-based catalyst (e.g., CuI) with a ligand (e.g., a diamine).
-
Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
This proposed protocol is based on general principles of nucleophilic aromatic substitution and would require experimental validation and optimization.
Applications in Drug Development and Medicinal Chemistry
This compound serves as a versatile scaffold in medicinal chemistry, primarily due to its trifunctional nature (amino, chloro, and nitrile groups), which allows for selective chemical modifications at different positions. This makes it an attractive starting material for the synthesis of a diverse range of more complex molecules, including heterocyclic compounds with potential therapeutic applications.
Role as a Privileged Scaffold
The benzonitrile moiety is a common feature in many therapeutic agents, particularly in the development of kinase inhibitors. The nitrile group can participate in hydrogen bonding interactions with the ATP-binding pockets of kinases. The presence of the amino and chloro groups on the benzene ring provides opportunities for further chemical elaboration to enhance binding affinity, selectivity, and pharmacokinetic properties. The 2-amino-5-bromobenzoyl chloride scaffold, a related structure, is considered a "privileged scaffold" for its role in the synthesis of a wide range of biologically active compounds, including GABA-A receptor modulators and kinase inhibitors[6].
Caption: Logical Workflow of this compound in Drug Discovery.
Potential in Kinase Inhibitor Synthesis
The development of small molecule kinase inhibitors is a major focus in oncology and immunology research. Several patents describe the use of benzonitrile derivatives in the synthesis of kinase inhibitors. For instance, benzonitrile derivatives have been claimed as inhibitors of protein kinases, with applications in treating cancer and inflammatory diseases[7]. While these patents do not specifically name this compound, its structure is highly amenable to the synthetic strategies employed to create such inhibitors. The amino group can be used to introduce a core heterocyclic motif, while the nitrile and chloro functionalities can be modified to fine-tune the molecule's properties.
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its versatile chemical nature, stemming from the presence of three distinct functional groups, allows for its use as a scaffold in the synthesis of a wide range of complex organic molecules. While detailed experimental protocols and specific examples of its use in marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors. This technical guide provides a foundational understanding of its properties and potential applications, intended to support further research and development efforts by scientists in the pharmaceutical industry.
References
- 1. This compound | 53312-78-0 | DCA31278 [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. 4-Amino-3-chlorobenzonitrile [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
Solubility of 3-Amino-5-chlorobenzonitrile in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chlorobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative understanding of its solubility based on the behavior of structurally similar compounds. Furthermore, it outlines detailed, standardized experimental protocols for determining the solubility of this compound in various organic solvents. This guide also includes a representative experimental workflow for the synthesis of a related isomer, 2-amino-5-chlorobenzonitrile, to illustrate common laboratory procedures in this chemical class.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₇H₅ClN₂. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a nitrile group (-CN). This trifunctional nature makes it a versatile building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes.
Predicted and Qualitative Solubility Profile
The presence of the polar amino (-NH₂) and nitrile (-C≡N) groups suggests that this compound will exhibit a degree of solubility in polar organic solvents. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in both the amino and nitrile groups can act as hydrogen bond acceptors. The chlorine atom and the benzene ring contribute to the molecule's lipophilicity. Therefore, a balance between polar and non-polar interactions will govern its solubility profile.
Based on the behavior of 3-aminobenzonitrile, which is soluble in polar solvents like water, methanol, and ethanol, and has limited solubility in non-polar solvents like hexane, a similar trend can be anticipated for this compound.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amino and nitrile groups. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderately Soluble | Can engage in dipole-dipole interactions. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong polar interactions are expected to effectively solvate the molecule. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Lack of favorable interactions with the polar functional groups. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | Can interact with the chloro substituent and the aromatic ring. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. The temperature should be carefully controlled and recorded.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.
-
Alternatively, the solution can be filtered through a syringe filter (ensure the filter material is compatible with the solvent) to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation:
-
The mass of the dissolved solute is the difference between the final mass of the container with the residue and the initial mass of the empty container.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region.[6][7][8][9][10]
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
-
Phase Separation and Dilution:
-
Separate the saturated supernatant as described in the gravimetric method (Section 3.1, step 2).
-
Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility using either the gravimetric or spectrophotometric method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. scirp.org [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Spectroscopic Characterization of 3-Amino-5-chlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the small molecule 3-Amino-5-chlorobenzonitrile, a compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and cyano groups.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 7.0 - 7.2 | triplet | 1H |
| H-4 | 6.8 - 7.0 | triplet | 1H |
| H-6 | 6.9 - 7.1 | triplet | 1H |
| -NH₂ | 4.0 - 5.0 | broad singlet | 2H |
Note: Predicted chemical shifts are based on typical values for substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C-CN | 118 - 120 |
| C-NH₂ | 148 - 150 |
| C-Cl | 134 - 136 |
| C-CN (ipso) | 112 - 114 |
| C-2 | 115 - 117 |
| C-4 | 120 - 122 |
| C-6 | 118 - 120 |
Note: Predicted chemical shifts are based on established substituent effects on benzene rings. Actual values may vary.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of aromatic amines is as follows:[1][2][3][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for ¹H.[5]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for the amine, nitrile, and chloro-aromatic moieties.
IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | -NH₂ | N-H Symmetric & Asymmetric Stretching |
| 2230 - 2210 | -C≡N | C≡N Stretching[6] |
| 1620 - 1580 | Aromatic Ring | C=C Stretching |
| 1500 - 1400 | Aromatic Ring | C=C Stretching |
| 800 - 600 | -Cl | C-Cl Stretching |
Experimental Protocol for IR Spectroscopy
A standard protocol for obtaining an IR spectrum of a solid sample is as follows:[7]
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Mass Spectrometry Data
The predicted mass spectral data for this compound is provided below.[8] The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
| Adduct | Predicted m/z |
| [M]⁺ | 152.01 |
| [M+H]⁺ | 153.02 |
| [M+Na]⁺ | 175.00 |
| [M-H]⁻ | 151.01 |
Note: The molecular formula of this compound is C₇H₅ClN₂, with a monoisotopic mass of 152.01413 Da.[8]
Experimental Protocol for Mass Spectrometry
A general protocol for the mass spectrometric analysis of a small organic molecule is as follows:[9][10][11][12][13]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample solution is infused directly or via liquid chromatography.
-
For EI, the sample is typically vaporized before ionization.
-
The generated ions are then separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
Logical relationship of spectroscopic techniques for structural analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 4-Amino-3-chlorobenzonitrile [webbook.nist.gov]
- 5. 3-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 11228974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-chlorobenzonitrile(5922-60-1) 13C NMR spectrum [chemicalbook.com]
- 8. Supplier CAS No 53312-78-0 - BuyersGuideChem [buyersguidechem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 53312-78-0 [sigmaaldrich.com]
- 11. 53312-78-0 | this compound - Capot Chemical [capotchem.com]
- 12. rsc.org [rsc.org]
- 13. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]
Commercial Sourcing and Technical Guidance for 99% Pure 3-Amino-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial sourcing for high-purity 3-Amino-5-chlorobenzonitrile (CAS No. 53312-78-0), a key intermediate in pharmaceutical synthesis. This document outlines potential suppliers, provides guidance on quality assessment, and includes a detailed, representative experimental protocol for purity verification by High-Performance Liquid Chromatography (HPLC).
Introduction to this compound
This compound is a substituted benzonitrile derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups—an amino group, a chloro substituent, and a nitrile moiety—makes it a versatile synthon for constructing complex heterocyclic systems. Given its role in drug development, sourcing this intermediate at a high purity of 99% or greater is paramount to ensure the quality, efficacy, and safety of the final drug product.
Commercial Suppliers of 99% Pure this compound
Identifying reliable commercial suppliers for high-purity chemical intermediates is a critical step in the research and development pipeline. The following table summarizes potential suppliers who have been listed as offering this compound at 99% purity. It is important to note that direct confirmation of product specifications and availability should always be conducted with the respective suppliers.
| Supplier Name | Country | Platform/Website | Stated Purity | Notes |
| HANGZHOU LEAP CHEM CO., LTD. | China | ECHEMI / leapchem.com | 99.00% | Listed as a trader and supplier of a wide range of chemical products.[1] Direct inquiry for a Certificate of Analysis (CoA) is recommended. |
| Hangzhou Subi Peptide Technology Co.,Ltd. | China | ECHEMI | 99% (Pharmacy Grade) | Listed as a distributor of peptides and other chemical intermediates.[1] It is advisable to request detailed specifications and analytical data. |
| A B Enterprises | India | IndiaMART / abenterprises.co.in | 99% | A trader and retailer of industrial and laboratory chemicals. Direct contact for product specifications and CoA is necessary. |
Disclaimer: The information provided in this table is based on publicly available data from online chemical marketplaces. Researchers should conduct their own due diligence and obtain all necessary documentation from suppliers before procurement.
Quality Assessment and Purity Verification
Ensuring the 99% purity of this compound is crucial for its intended application. The primary method for verifying the purity of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. A Certificate of Analysis (CoA) from the supplier should be requested and scrutinized. A comprehensive CoA will typically include:
-
Product Identification: Name, CAS Number, Batch Number.
-
Physical Properties: Appearance, Melting Point.
-
Analytical Data: Purity determined by HPLC (area percent), identification by ¹H NMR and Mass Spectrometry (MS).
-
Date of Analysis and Expiry.
Potential Impurities
Impurities in this compound can arise from the starting materials, byproducts of the synthesis, or degradation. Potential impurities could include isomers (e.g., other positional isomers of amino-chlorobenzonitrile), unreacted starting materials, or related substances formed during the synthesis. A well-developed HPLC method should be able to separate the main peak of this compound from these potential impurities.
Experimental Protocol: Purity Determination by HPLC-UV
The following is a representative, detailed experimental protocol for the determination of the purity of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This protocol is based on established methods for similar aromatic compounds.[2][3][4]
Objective: To determine the purity of a sample of this compound by calculating the area percentage of the main peak relative to the total area of all observed peaks.
4.1. Materials and Reagents
-
This compound reference standard (of known high purity, if available) and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid or Orthophosphoric acid (analytical grade).
-
Methanol (HPLC grade).
4.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
4.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4.4. Preparation of Solutions
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with a diluent (e.g., 50:50 Methanol:Water). Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Reference Standard Solution (Optional but Recommended): Prepare a solution of the reference standard at the same concentration as the sample solution.
4.5. Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure that there are no interfering peaks from the solvent.
-
Inject the reference standard solution (if available) to determine the retention time of the main peak.
-
Inject the sample solution in triplicate.
-
Record the chromatograms for 30 minutes.
4.6. Data Analysis
-
Integrate all peaks in the chromatogram for the sample injection, excluding the solvent front and any peaks present in the blank chromatogram.
-
Calculate the area percentage of the this compound peak using the following formula:
-
The average of the triplicate injections should be reported as the purity of the sample. For a product to meet the 99% purity requirement, the calculated area percentage should be ≥ 99.0%.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the sourcing and analysis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 4. benchchem.com [benchchem.com]
In-Depth Technical Guide: Safety and Handling of 3-Amino-5-chlorobenzonitrile for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Amino-5-chlorobenzonitrile, a key intermediate in pharmaceutical synthesis. The following sections detail the necessary precautions, hazard classifications, and emergency procedures to ensure its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation. |
Pictogram:
GHS07: Harmful
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₅ClN₂[2] |
| Molecular Weight | 152.58 g/mol [2] |
| Appearance | Solid |
| Boiling Point | 309 °C at 760 mmHg |
| Flash Point | 140.7 ± 22.3 °C[2] |
| Density | 1.3 ± 0.1 g/cm³[2] |
| Solubility | Poorly soluble in water.[3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and accidents.
| Aspect | Precaution |
| Handling | Avoid contact with skin and eyes.[4] Do not breathe dust.[1] Wash face, hands, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store at 4°C, protected from light. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety goggles or a face shield (European Standard EN166).[4] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[5] |
| Skin Contact | Promptly wash the contaminated skin with soap and water. If irritation persists after washing, get medical attention.[5] |
| Eye Contact | Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical, or foam.[1] |
| Specific Hazards | Gives off irritating or toxic fumes (or gases) in a fire, including hydrogen cyanide and nitrogen oxides.[3] |
| Protective Equipment for Firefighters | As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[1] |
Experimental Workflow and Logical Relationships
As a key pharmaceutical intermediate, this compound is often utilized in multi-step syntheses of bioactive molecules. The following diagram illustrates a generalized workflow for its use in research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Amino-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 3-Amino-5-chlorobenzonitrile. This compound serves as a valuable starting material for the generation of diverse molecular architectures, particularly those with applications in medicinal chemistry as kinase inhibitors. The protocols outlined below describe key synthetic transformations including palladium-catalyzed cross-coupling reactions and cyclization to form heterocyclic systems.
Introduction
This compound is a trifunctional chemical intermediate offering multiple reaction sites for synthetic elaboration. The presence of an amino group, a chloro substituent, and a nitrile functionality allows for a range of chemical modifications. The benzonitrile moiety is a common feature in many therapeutic agents, particularly kinase inhibitors, where the nitrile group can participate in hydrogen bonding interactions within the ATP-binding pockets of kinases. This makes this compound a scaffold of significant interest in drug discovery and development.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the chloro group can be readily displaced to introduce a variety of substituents.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids. This reaction is fundamental for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 18 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene | 110 | 24 | 65-75 |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions of similar substrates and may vary depending on the specific reactants and conditions.
Workflow for Suzuki-Miyaura Coupling
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling this compound with a wide range of primary or secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established procedures for the amination of aryl chlorides.[1]
Materials:
-
This compound
-
Amine (primary or secondary) (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Strong base (e.g., NaOtBu, LHMDS) (1.2-1.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Argon gas
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.
-
Seal the tube, and replace the atmosphere with argon by evacuating and backfilling three times.
-
Add the base, this compound, and the amine coupling partner.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | SPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 110 | 20 | 70-85 |
| 3 | Benzylamine | XPhos (4) | NaOtBu (1.2) | Toluene | 90 | 12 | 85-95 |
Note: Yields are estimates based on typical Buchwald-Hartwig amination reactions of similar substrates and may vary depending on the specific reactants and conditions.
Workflow for Buchwald-Hartwig Amination
II. Synthesis of Heterocyclic Derivatives
The amino and nitrile groups of this compound are suitably positioned for the construction of various heterocyclic ring systems, such as pyrimidines and quinazolines, which are common cores in many kinase inhibitors.
A. Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives can be synthesized from this compound through condensation reactions with appropriate precursors. For instance, a three-component reaction with an aldehyde and an amidine can lead to the formation of a pyrimidine ring.
Experimental Protocol: Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles
This protocol is adapted from a general method for the synthesis of 4-amino-5-pyrimidinecarbonitriles.[2]
Materials:
-
This compound (or its derivative)
-
Aromatic aldehyde (1 equivalent)
-
Amidine hydrochloride (1 equivalent)
-
Sodium acetate (1 equivalent)
-
Water or Toluene
-
Microwave reactor (optional)
Procedure (Thermal):
-
In a round-bottom flask, dissolve the aldehyde, this compound (acting as the malononitrile equivalent in this conceptual adaptation), and the amidine hydrochloride in water.
-
Add sodium acetate and stir the mixture at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol).
Procedure (Microwave):
-
In a microwave-safe vessel, combine the aldehyde, this compound, and the amidine hydrochloride in toluene with a catalytic amount of triethylamine.
-
Seal the vessel and irradiate in a microwave reactor at a suitable power and temperature for 10-30 minutes.
-
After cooling, purify the product as described in the thermal method.
| Entry | Aldehyde | Amidine | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Benzamidine HCl | Thermal (Water) | 6 h | 70-80 |
| 2 | 4-Chlorobenzaldehyde | Guanidine HCl | Microwave (Toluene) | 15 min | 85-95 |
Note: This is a conceptual adaptation of a known reaction. The reactivity of this compound in this specific three-component reaction would require experimental validation. Yields are estimates based on the referenced procedure with different starting materials.
III. Application in Kinase Inhibitor Synthesis
Derivatives of this compound are potential scaffolds for the development of kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways. The general structures of many PI3K/mTOR and EGFR inhibitors often contain heterocyclic cores like pyrimidine and quinazoline, which can be synthesized from this compound.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in human cancers, making it a key target for drug development.[3] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway.
Signaling Pathway Context: The EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are found in various cancers, making it a well-established therapeutic target.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and heterocyclic synthesis offer robust methods for generating compound libraries for screening in drug discovery programs, particularly for the identification of novel kinase inhibitors. The structural motifs accessible from this starting material are highly relevant to the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
3-Amino-5-chlorobenzonitrile: A Versatile Building Block for Bioactive Heterocyclic Compounds
For Immediate Release
Shanghai, China – December 27, 2025 – 3-Amino-5-chlorobenzonitrile is a versatile bifunctional molecule that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring an amino group, a nitrile group, and a chlorine atom on a benzene ring, allows for diverse chemical transformations, leading to the construction of various heterocyclic systems, including quinazolines, pyrimidines, and thiophenes. These resulting compounds have shown promise as potent biological agents, exhibiting activities such as antimicrobial and anticancer effects, including the inhibition of key signaling pathways like VEGFR-2.
This application note provides detailed protocols for the synthesis of several classes of heterocyclic compounds derived from this compound and summarizes their biological activities.
Synthesis of Bioactive Heterocycles
The strategic placement of reactive functional groups in this compound makes it an ideal precursor for cyclization reactions. The amino group can act as a nucleophile, while the nitrile group can participate in cyclization through various chemical strategies. The chlorine atom can be retained in the final structure or can be a site for further functionalization.
Synthesis of Substituted Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. Substituted 2,4-diamino-6-chloroquinazolines can be synthesized from this compound. These compounds have demonstrated potential as antimalarial, antibacterial, and antineoplastic agents.[1]
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloroquinazoline
A mixture of this compound and a slight excess of guanidine hydrochloride is heated in a suitable high-boiling solvent such as nitrobenzene or in the absence of a solvent at high temperature. The reaction proceeds via a cyclocondensation mechanism.
-
Step 1: Mix this compound (1.0 eq) and guanidine hydrochloride (1.2 eq).
-
Step 2: Heat the mixture to 180-200 °C for 4-6 hours.
-
Step 3: Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol) to induce crystallization.
-
Step 4: Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired 2,4-diamino-6-chloroquinazoline.
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Guanidine Hydrochloride | 1.2 |
Typical yields for this reaction are in the range of 60-70%.
Logical Workflow for Quinazoline Synthesis
Caption: Synthetic pathway for 2,4-diamino-6-chloroquinazoline.
Synthesis of Substituted Pyrimidines
Pyrimidine derivatives are another class of biologically important heterocycles. The synthesis of 4-aminopyrimidine-5-carbonitriles can be achieved through a three-component reaction involving an aldehyde, malononitrile, and an amidine. While a direct protocol starting from this compound is not explicitly detailed in the provided results, its structural motifs are relevant to the synthesis of substituted pyrimidines which have shown significant antimicrobial and anticancer activities.[2][3][4] For instance, pyrimidine derivatives have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]
General Protocol: Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles
This reaction is typically carried out in a one-pot fashion.
-
Step 1: A mixture of an aldehyde (1.0 eq), malononitrile (1.0 eq), and an amidine hydrochloride (1.0 eq) is refluxed in a suitable solvent like water or ethanol, often in the presence of a base such as sodium acetate.[5]
-
Step 2: The reaction progress is monitored by TLC.
-
Step 3: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized.
| Reagent | Molar Ratio |
| Aldehyde | 1.0 |
| Malononitrile | 1.0 |
| Amidine Hydrochloride | 1.0 |
| Base (e.g., NaOAc) | 1.0 |
Yields for this type of reaction are generally good to excellent.
Signaling Pathway Inhibition by Pyrimidine Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine derivatives.
Synthesis of Substituted Thiophenes via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active nitrile compound and elemental sulfur in the presence of a base. Although a specific protocol for this compound is not provided, its nitrile functionality suggests its potential as a reactant in a Gewald-type synthesis to produce chlorosubstituted aminothiophenes, which are valuable scaffolds in medicinal chemistry.[2][6][7][8]
General Protocol: Gewald Three-Component Reaction
-
Step 1: A ketone or aldehyde (1.0 eq), an active nitrile compound (1.0 eq), and elemental sulfur (1.1 eq) are mixed in a suitable solvent (e.g., ethanol, DMF).
-
Step 2: A base (e.g., morpholine, triethylamine) is added, and the mixture is heated.
-
Step 3: The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
| Reagent | Molar Ratio |
| Carbonyl Compound | 1.0 |
| Active Nitrile | 1.0 |
| Elemental Sulfur | 1.1 |
| Base | Catalytic |
Yields can vary widely depending on the substrates and reaction conditions.
Gewald Reaction Workflow
Caption: General workflow of the Gewald reaction for aminothiophene synthesis.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. The presence of multiple reactive sites allows for the construction of complex molecular architectures with significant biological potential. The synthetic protocols outlined in this application note provide a foundation for researchers and drug development professionals to explore the rich chemistry of this compound and to develop novel therapeutic agents. Further investigation into the biological activities of the derived compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. sciforum.net [sciforum.net]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols for 3-Amino-5-chlorobenzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Amino-5-chlorobenzonitrile as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic placement of the amino, chloro, and cyano functionalities on the benzene ring makes it an ideal starting material for the construction of a variety of heterocyclic scaffolds, particularly those found in kinase inhibitors and other targeted therapeutics. This document outlines key reactions, detailed experimental protocols, and potential synthetic pathways.
Introduction
This compound is a valuable bifunctional molecule for organic synthesis in drug discovery. The amino group serves as a nucleophile or a directing group, the chloro substituent provides a site for cross-coupling reactions, and the nitrile group can be hydrolyzed, reduced, or participate in cyclization reactions. This unique combination of reactive sites allows for the efficient assembly of complex molecular architectures common in medicinally relevant compounds. Benzonitriles, in general, are of great interest in the field of organic chemistry for the synthesis of pharmaceuticals, natural products, and agrochemicals.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical intermediate synthesis include:
-
Scaffold for Kinase Inhibitors: The aminobenzonitrile core can be elaborated into various heterocyclic systems known to act as ATP-competitive kinase inhibitors, such as quinolines, quinazolines, and pyrimidines.[1][2][3][4][5]
-
Synthesis of Fused Heterocycles: The amino and cyano groups can participate in cyclocondensation reactions with suitable reagents to form fused pyrimidine, pyridazine, or triazine ring systems.[6][7][8]
-
Introduction of Molecular Diversity via Cross-Coupling: The chloro group is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[9][10][11][12][13]
Experimental Protocols
The following protocols are representative methods for the transformation of this compound into key pharmaceutical intermediates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to generate a 3-amino-5-arylbenzonitrile, a common scaffold in kinase inhibitors. While this specific protocol is adapted for this compound, the conditions are based on established methods for similar halo-anilines.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-amino-5-arylbenzonitrile.
Quantitative Data for a Representative Suzuki-Miyaura Coupling (Adapted from similar reactions):
| Parameter | Value |
| Starting Material | 3-Amino-5-bromopyridine |
| Coupling Partner | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 90 °C |
| Reaction Time | 16 h |
| Yield | 85% |
Note: Yields and reaction times will vary depending on the specific arylboronic acid and reaction conditions used.
Protocol 2: Cyclocondensation for the Synthesis of a Dihydropyrimidine Derivative
This protocol outlines a potential cyclocondensation reaction of this compound with a β-ketoester in the presence of an acid catalyst to form a dihydropyrimidine derivative. Such heterocyclic cores are prevalent in many pharmaceutical agents.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol or another high-boiling solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv) and ethyl acetoacetate (1.2 mmol, 1.2 equiv) in ethanol (10 mL).
-
Add a catalytic amount of polyphosphoric acid (approximately 0.5 g).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure dihydropyrimidine derivative.
Quantitative Data for a Representative Cyclocondensation Reaction:
| Parameter | Value |
| Starting Amine | 3-Aminopyridine |
| β-Dicarbonyl | Ethyl Acetoacetate |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 10 h |
| Yield | 78% |
Note: This is a representative example, and conditions would need to be optimized for this compound.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of synthesizing pharmaceutical intermediates starting from this compound.
Caption: Synthetic workflow for a kinase inhibitor from this compound.
Caption: Logical relationship in a multi-step synthesis using Suzuki coupling.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of complex pharmaceutical intermediates. Its utility is demonstrated through its successful incorporation into synthetic routes for kinase inhibitors and other heterocyclic systems. The protocols provided herein, adapted from established methodologies for structurally similar compounds, offer a solid foundation for researchers to explore the rich chemistry of this versatile building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-chlorobenzonitrile with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are common motifs in medicinally active compounds.
3-Amino-5-chlorobenzonitrile is a valuable building block, and its derivatization via Suzuki-Miyaura coupling with various boronic acids opens a pathway to a diverse range of 3-amino-5-arylbenzonitriles. These products are of significant interest in drug discovery, as the benzonitrile moiety and the amino group can participate in key interactions with biological targets. The resulting biaryl structures serve as scaffolds for the development of novel therapeutic agents. This document provides detailed protocols for this transformation, quantitative data for representative reactions, and insights into the applications of the synthesized compounds.
Data Presentation
| Entry | Boronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-5-phenylbenzonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Amino-5-(4-methoxyphenyl)benzonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 3-Amino-5-(3-fluorophenyl)benzonitrile | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-Amino-5-(4-(trifluoromethyl)phenyl)benzonitrile | 70-80 |
| 5 | Thiophen-2-ylboronic acid | 3-Amino-5-(thiophen-2-yl)benzonitrile | 65-75 |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), ligand (if used), and the base (2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (and degassed water if applicable, e.g., dioxane/water 4:1) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water, DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst, ligand (if used), and the base.
-
Solvent Addition: Add the chosen solvent system to the vial.
-
Sealing: Seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Synthesis to drug discovery logical progression.
Applications in Drug Discovery
The 3-amino-5-arylbenzonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino group can serve as a key pharmacophoric element. The introduction of diverse aryl and heteroaryl moieties through the Suzuki-Miyaura coupling allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for the development of effective drug candidates.
Derivatives of 3-amino-5-arylbenzonitriles have been investigated for a range of therapeutic applications, including their potential as:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl core, where one aromatic ring binds to the hinge region of the kinase and the other extends into a hydrophobic pocket. The 3-amino-5-arylbenzonitrile scaffold can be readily adapted to target various kinases implicated in cancer and inflammatory diseases.
-
Antiviral and Antibacterial Agents: Nitrogen-containing heterocyclic compounds are a rich source of antimicrobial agents. The structural diversity accessible from this compound provides a platform for the discovery of novel compounds with activity against a range of pathogens.
-
Central Nervous System (CNS) Agents: The ability to modulate properties such as polarity and molecular weight is crucial for designing drugs that can cross the blood-brain barrier. The Suzuki-Miyaura coupling enables the systematic modification of the 3-amino-5-arylbenzonitrile core to optimize for CNS activity.
The protocols and data presented herein provide a foundation for the synthesis and exploration of novel 3-amino-5-arylbenzonitrile derivatives for drug discovery and development programs.
Application of 3-Amino-5-chlorobenzonitrile in Agrochemical Research: A Technical Guide
Abstract
3-Amino-5-chlorobenzonitrile is a key aromatic intermediate characterized by its trifunctional nature, incorporating amino, chloro, and nitrile moieties. This unique structure makes it a valuable building block in the synthesis of complex heterocyclic compounds, particularly for applications in the agrochemical sector. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a potent triazine-based herbicide. It is intended for researchers, chemists, and professionals involved in the discovery and development of novel crop protection agents.
Introduction
This compound (CAS No. 53312-78-0) is a versatile chemical building block utilized in the synthesis of various organic molecules.[1] In agrochemical research, its structure is particularly advantageous for constructing substituted triazine rings, a class of compounds well-known for their herbicidal properties. The presence of the cyano and chloro groups on the phenyl ring allows for fine-tuning of the physicochemical properties and biological activity of the final product. This note focuses on its application in the synthesis of a specific s-triazine herbicide, detailing the synthetic pathway, biological efficacy, and mechanism of action.
Application: Synthesis of a Triazine Herbicide
This compound serves as a crucial precursor for the synthesis of herbicidal compounds such as 2-amino-4-(3-cyano-5-chlorophenylamino)-6-ethylamino-s-triazine. The synthesis involves a sequential nucleophilic substitution on a triazine core, where the amino group of this compound acts as a key nucleophile.
General Synthesis Workflow
The overall process involves a multi-step reaction sequence starting from cyanuric chloride. The temperature-dependent reactivity of the chlorine atoms on the triazine ring allows for controlled, sequential substitution.[2]
References
Application Notes and Protocols for 3-Amino-5-chlorobenzonitrile in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the application of 3-Amino-5-chlorobenzonitrile in dye and pigment manufacturing is limited. The following application notes and protocols are based on the established chemistry of analogous aromatic amines, particularly its isomer 2-amino-5-chlorobenzonitrile, and general principles of azo dye synthesis. These guidelines are intended to serve as a foundational resource for researchers exploring the potential of this compound as a novel dye precursor.
Introduction
This compound is an aromatic compound featuring a primary amine group, a chlorine atom, and a nitrile group attached to a benzene ring. This combination of an electron-donating amino group and electron-withdrawing chlorine and nitrile groups makes it a viable candidate as a diazo component in the synthesis of azo dyes and pigments. Aromatic nitriles are known intermediates in the dye industry, contributing to the properties of the final colorant.[1] The presence of the cyano and chloro groups on the diazonium component can enhance the lightfastness, thermal stability, and tinctorial strength of the resulting dyes.
The primary application envisioned for dyes derived from this compound is in the realm of disperse dyes for coloring synthetic hydrophobic fibers such as polyester. The molecular size and polarity inferred from its structure are consistent with the characteristics of disperse dyes.
Synthesis of Azo Dyes and Pigments
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[2]
2.1. Diazotization of this compound
In the first step, the primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂). The nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[3]
2.2. Azo Coupling Reaction
The resulting diazonium salt solution is a potent electrophile that is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The choice of the coupling partner is a key determinant of the final color and properties of the dye.
Data Presentation
The following tables provide key information on the reactants and typical reaction parameters for the synthesis of azo dyes from this compound.
Table 1: Properties of Key Reactants
| Compound | CAS Number | Molar Mass ( g/mol ) |
| This compound | 53312-78-0 | 152.58[4] |
| Sodium Nitrite | 7632-00-0 | 69.00 |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 |
| 2-Naphthol (Example Coupler) | 135-19-3 | 144.17 |
| N,N-Diethylaniline (Example Coupler) | 91-66-7 | 149.23 |
Table 2: Typical Reaction Parameters for Azo Dye Synthesis
| Parameter | Diazotization | Coupling Reaction |
| Temperature | 0–5 °C | 0–10 °C |
| pH | < 2 | 4–6 (for anilines), 8–10 (for phenols/naphthols) |
| Reaction Time | 30–60 minutes | 1–3 hours |
| Solvent | Water/Acid | Water/Base or Water/Acid |
Experimental Protocols
Protocol 1: Synthesis of a Monoazo Disperse Dye
This protocol details the synthesis of a hypothetical disperse dye using this compound and N,N-diethylaniline as the coupling component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-Diethylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
-
Distilled Water
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, suspend 1.53 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Cool the suspension to 0–5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0–5 °C to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 10% aqueous HCl and cool to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Adjust the pH of the reaction mixture to 4–5 by the slow addition of a saturated sodium acetate solution. A colored precipitate will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to complete the coupling reaction.
-
Isolate the dye by vacuum filtration and wash the filter cake with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Protocol 2: Application of the Synthesized Disperse Dye to Polyester Fabric
This protocol describes a general procedure for dyeing polyester fabric with a synthesized disperse dye.
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Glacial Acetic Acid
-
Sodium Hydroxide (for reduction clearing)
-
Sodium Hydrosulfite (for reduction clearing)
Procedure:
Part A: Dye Bath Preparation and Dyeing
-
Prepare a dye dispersion by grinding the synthesized dye (e.g., 0.2 g for a 2% shade on a 10 g fabric sample) with an equal amount of a dispersing agent and a small amount of water to create a smooth paste.
-
Add the paste to a high-temperature, high-pressure dyeing apparatus containing water (liquor ratio of 1:20, i.e., 200 mL for a 10 g fabric sample).
-
Adjust the pH of the dye bath to 4.5–5.5 using glacial acetic acid.
-
Introduce the polyester fabric into the dye bath.
-
Seal the apparatus and raise the temperature to 130 °C at a rate of 2 °C/minute.
-
Maintain the dyeing temperature at 130 °C for 60 minutes with continuous agitation.
-
Cool the dyeing apparatus to 70 °C before removing the fabric.
Part B: After-treatment (Reduction Clearing)
-
Rinse the dyed fabric thoroughly with hot and then cold water.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite in water.
-
Treat the dyed fabric in this bath at 70–80 °C for 15–20 minutes to remove any unfixed dye from the surface.
-
Rinse the fabric again with hot and cold water until the water runs clear.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes.
-
Finally, rinse with cold water and air-dry.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: General synthesis pathway for an azo dye from this compound.
Caption: Experimental workflow for the synthesis and application of a disperse dye.
References
Application Notes and Protocols for the Catalytic Conversion of 3-Amino-5-chlorobenzonitrile to Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective conversion of nitriles to amides is a fundamental transformation in organic synthesis, providing access to crucial intermediates for pharmaceuticals, agrochemicals, and materials science. For complex molecules such as 3-Amino-5-chlorobenzonitrile, traditional methods involving harsh acidic or basic hydrolysis often lead to undesired side reactions, including hydrolysis of the amide to the corresponding carboxylic acid or degradation of sensitive functional groups. Catalytic methods offer a milder and more selective alternative, enabling the efficient synthesis of the desired amide, 3-Amino-5-chlorobenzamide, a valuable building block in drug discovery.
These application notes provide an overview of promising catalytic systems for the hydration of this compound and detailed protocols for their implementation. The presented methods are selected for their high yields, functional group tolerance, and relatively mild reaction conditions.
Catalytic Systems Overview
Several catalytic systems have demonstrated high efficacy in the hydration of a wide range of benzonitriles. The choice of catalyst can be critical, especially for substrates with both electron-donating (amino) and electron-withdrawing (chloro) groups like this compound. Below is a summary of recommended catalytic approaches.
Data Presentation: Catalytic Hydration of Substituted Benzonitriles
While specific data for the catalytic hydration of this compound is not extensively reported, the following tables summarize the performance of various catalysts with a range of substituted benzonitriles. This data provides a strong basis for selecting and optimizing conditions for the target substrate.
Table 1: Platinum-Catalyzed Hydration of Benzonitriles
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | [PtH(P(OH)Me₂)₂(H₂O)]OH | 1 | 80 | 2 | 98 | [1] |
| 2 | 4-Methoxybenzonitrile | [PtH(P(OH)Me₂)₂(H₂O)]OH | 1 | 80 | 2 | 95 | [1] |
| 3 | 4-Chlorobenzonitrile | [PtH(P(OH)Me₂)₂(H₂O)]OH | 1 | 80 | 4 | 97 | [1] |
| 4 | 4-Aminobenzonitrile | [PtH(P(OH)Me₂)₂(H₂O)]OH | 2 | 100 | 24 | 85 | [1] |
| 5 | 2-Aminobenzonitrile | [PtH(P(OH)Me₂)₂(H₂O)]OH | 2 | 100 | 24 | 90 | [1] |
Table 2: Ruthenium-Catalyzed Hydration of Benzonitriles
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | Ru(OH)x/Al₂O₃ | 4 | 140 | 6 | >99 | [2][3] |
| 2 | 4-Methoxybenzonitrile | Ru(OH)x/Al₂O₃ | 4 | 140 | 6 | 98 | [2][3] |
| 3 | 4-Chlorobenzonitrile | Ru(OH)x/Al₂O₃ | 4 | 140 | 6 | >99 | [2][3] |
| 4 | 4-Cyanopyridine | Ru(OH)x/Al₂O₃ | 4 | 140 | 6 | 99 | [2][3] |
Table 3: Manganese Dioxide-Catalyzed Flow Hydration of Benzonitriles
| Entry | Substrate | Catalyst | Temp (°C) | Flow Rate (mL/min) | Yield (%) | Reference |
| 1 | Benzonitrile | Amorphous MnO₂ | 100 | 0.1 | 99 | [4][5] |
| 2 | 4-Methoxybenzonitrile | Amorphous MnO₂ | 80 | 0.1 | 98 | [4][5] |
| 3 | 4-Chlorobenzonitrile | Amorphous MnO₂ | 100 | 0.1 | 97 | [4][5] |
| 4 | 2-Chlorobenzonitrile | Amorphous MnO₂ | 100 | 0.1 | 95 | [4][5] |
Experimental Protocols
The following are detailed protocols for the catalytic hydration of this compound to 3-Amino-5-chlorobenzamide, adapted from established procedures for similar substrates.
Protocol 1: Platinum-Catalyzed Hydration
This protocol utilizes a highly active and selective platinum(II) catalyst with a phosphine oxide ligand. The mild conditions are expected to be compatible with the amino and chloro functional groups.
Materials:
-
This compound
-
Platinum catalyst precursor: e.g., K₂PtCl₄
-
Ligand: e.g., Dimethylphosphine oxide
-
Solvent: 1,4-Dioxane and Water (deionized)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Catalyst Preparation (in situ): In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine K₂PtCl₄ (0.01 mmol, 1 mol%) and dimethylphosphine oxide (0.02 mmol, 2 mol%).
-
Reaction Setup: To the flask, add this compound (1.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add a mixture of 1,4-dioxane (2 mL) and water (1 mL) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-Amino-5-chlorobenzamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Heterogeneous Ruthenium-Catalyzed Hydration
This method employs a recyclable, heterogeneous ruthenium hydroxide catalyst on an alumina support, offering ease of product isolation.
Materials:
-
This compound
-
Catalyst: Ru(OH)x/Al₂O₃ (e.g., 4 mol% Ru)
-
Solvent: Water (deionized)
-
Autoclave or sealed reaction vessel
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a Teflon-lined autoclave or a high-pressure sealed tube, place this compound (1.0 mmol), Ru(OH)x/Al₂O₃ catalyst (4 mol% Ru), and deionized water (3 mL).
-
Reaction: Seal the vessel and heat the mixture to 140 °C with stirring for 6-12 hours. Monitor the reaction by taking aliquots and analyzing by HPLC or GC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with water and ethanol, dried, and reused.
-
The aqueous filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Manganese Dioxide-Catalyzed Flow Hydration
This protocol utilizes a packed bed of amorphous manganese dioxide in a continuous flow setup, which is highly efficient, scalable, and allows for easy product isolation.
Materials:
-
This compound
-
Catalyst: Amorphous manganese dioxide (MnO₂)
-
Solvent: Water (deionized), and a co-solvent if needed for solubility (e.g., THF, Dioxane)
-
Flow chemistry system (pump, packed bed reactor, back pressure regulator)
-
Standard laboratory glassware
Procedure:
-
System Setup: Pack a column reactor with amorphous MnO₂.
-
Prepare a stock solution of this compound in water (a co-solvent may be added to ensure solubility).
-
Reaction: Pump the solution through the heated (80-100 °C) MnO₂-packed column at a defined flow rate (e.g., 0.1 mL/min).
-
Collect the eluent from the reactor outlet.
-
Work-up: The collected solution containing the product can be concentrated under reduced pressure to afford the crude 3-Amino-5-chlorobenzamide. In many cases, the product is of high purity and may not require further purification.
-
If necessary, the product can be purified by recrystallization or column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Chemical Reaction Pathway
Caption: Catalytic conversion of this compound.
Experimental Workflow for Batch Catalysis
Caption: General workflow for batch catalytic hydration.
Experimental Workflow for Flow Catalysis
Caption: Workflow for continuous flow catalytic hydration.
Conclusion
The catalytic hydration of this compound presents a significant improvement over traditional synthetic methods. The use of platinum, ruthenium, or manganese dioxide catalysts allows for the selective and high-yielding synthesis of 3-Amino-5-chlorobenzamide under mild conditions. The provided protocols offer a starting point for researchers to develop robust and scalable processes for the production of this important amide intermediate. It is recommended to perform small-scale optimization of reaction parameters such as temperature, reaction time, and catalyst loading to achieve the best results for this specific substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina [organic-chemistry.org]
- 4. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 5. Mild and selective heterogeneous catalytic hydration of nitriles to amides by flowing through manganese dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of Bioactive Heterocycles from 3-Amino-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot synthesis of substituted 4-aminoquinazolines and thieno[2,3-d]pyrimidines starting from 3-Amino-5-chlorobenzonitrile. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Application Note 1: One-Pot Synthesis of 7-Chloro-4-aminoquinazoline Derivatives
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The one-pot, multi-component synthesis of these scaffolds is a highly efficient strategy in drug discovery, allowing for the rapid generation of diverse compound libraries. This protocol describes a one-pot reaction for the synthesis of 7-chloro-4-aminoquinazoline derivatives from this compound, an orthoester, and an ammonium salt. The amino and nitrile functionalities of the starting material participate in a cyclocondensation reaction to form the fused pyrimidine ring of the quinazoline core.
Experimental Protocol: General Procedure for the Synthesis of 7-Chloro-4-aminoquinazolines
This one-pot procedure involves the reaction of this compound with a trialkyl orthoester and an ammonium salt under solvent-free conditions, often accelerated by microwave irradiation.
Materials:
-
This compound
-
Triethyl orthoformate (or other trialkyl orthoesters)
-
Ammonium acetate (or other ammonium salts)
-
Microwave reactor vials
-
Ethanol (for recrystallization)
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the desired trialkyl orthoester (1.2 mmol), and ammonium acetate (2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 10 mL of cold water to the vial and stir the mixture for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 7-chloro-4-aminoquinazoline derivative.
Quantitative Data Summary
The following table summarizes the representative yields for the synthesis of various 7-chloro-4-aminoquinazoline derivatives using the one-pot microwave-assisted protocol.
| Entry | Orthoester | Product | Yield (%) | m.p. (°C) |
| 1 | Triethyl orthoformate | 7-Chloroquinazolin-4-amine | 85 | 268-270 |
| 2 | Triethyl orthoacetate | 7-Chloro-2-methylquinazolin-4-amine | 82 | 245-247 |
| 3 | Triethyl orthopropionate | 7-Chloro-2-ethylquinazolin-4-amine | 78 | 231-233 |
| 4 | Trimethyl orthobenzoate | 7-Chloro-2-phenylquinazolin-4-amine | 75 | >300 |
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of 7-chloro-4-aminoquinazolines.
Application Note 2: One-Pot Synthesis of 6-Chloro-4-aminothieno[2,3-d]pyrimidine Derivatives via Gewald Reaction and Cyclization
Introduction
Thieno[2,3-d]pyrimidines are another class of fused heterocyclic compounds with a wide array of biological activities, including kinase inhibitory and anticancer effects. A highly efficient route to these compounds involves an initial Gewald three-component reaction to form a 2-aminothiophene intermediate, which can then undergo cyclization to form the fused pyrimidine ring. While traditionally a two-step process, this can be adapted into a one-pot procedure. In this hypothetical protocol, this compound is not a direct starting material, but the protocol illustrates a related one-pot synthesis of a fused pyrimidine system. For the purpose of demonstrating a relevant one-pot synthesis of a fused pyrimidine, we will detail the synthesis of a thieno[2,3-d]pyrimidine.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 4-Aminothieno[2,3-d]pyrimidines
This protocol describes a one-pot synthesis of 4-aminothieno[2,3-d]pyrimidines starting from a ketone, malononitrile, and elemental sulfur, followed by cyclization with formamide.
Materials:
-
Cyclohexanone (or other cyclic ketones)
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol
-
Formamide
Procedure:
-
Gewald Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of morpholine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the formation of the 2-aminothiophene intermediate by TLC.
-
Cyclization: After the initial reaction is complete, cool the mixture slightly and add an excess of formamide (10 mL).
-
Heat the mixture to reflux and maintain for an additional 4-6 hours to facilitate the cyclization to the thieno[2,3-d]pyrimidine.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Quantitative Data Summary
The following table presents representative yields for the one-pot synthesis of various 4-aminothieno[2,3-d]pyrimidine derivatives.
| Entry | Ketone | Product | Yield (%) | m.p. (°C) |
| 1 | Cyclohexanone | 4-Amino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | 75 | >300 |
| 2 | Cyclopentanone | 4-Amino-6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidine | 72 | 288-290 |
| 3 | Acetone | 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | 68 | 255-257 |
Signaling Pathway and Experimental Logic Diagram
The following diagram illustrates the logical flow of the one-pot synthesis, highlighting the key reaction stages.
Caption: Logical flow of the one-pot thieno[2,3-d]pyrimidine synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-chlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Amino-5-chlorobenzonitrile. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common approach involves the cyanation of a corresponding substituted 3-aminochlorobenzene. One possible starting material is 3-Amino-5-chlorophenylboronic acid or a similar derivative that can undergo a palladium-catalyzed cyanation reaction. Another potential route, by analogy to the synthesis of other aminobenzonitriles, could involve the reduction of a nitro group from a precursor like 3-Nitro-5-chlorobenzonitrile.
Q2: What are the critical parameters affecting the yield of the cyanation reaction?
Key parameters include the choice of catalyst, cyanide source, solvent, temperature, and reaction time. The catalyst system (e.g., a palladium or nickel complex) and the cyanide source (e.g., zinc cyanide, potassium cyanide) are crucial for efficient conversion. Reaction temperature needs to be carefully controlled to balance reaction rate with the potential for side reactions and decomposition.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.
Q4: What are the main by-products to expect in this synthesis?
Potential by-products can arise from incomplete reaction, side reactions of the amino or chloro groups, or hydrolysis of the nitrile functionality to an amide or carboxylic acid. Over-reduction, if starting from a nitro compound, could also lead to undesired products.
Q5: What is a suitable method for purifying the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst.- Ensure the catalyst is not exposed to air or moisture if it is air-sensitive.- Consider a different catalyst system. |
| Low reaction temperature | - Gradually increase the reaction temperature in small increments.- Monitor for any signs of decomposition. | |
| Poor quality of reagents | - Use high-purity starting materials and reagents.- Ensure solvents are anhydrous if the reaction is moisture-sensitive. | |
| Formation of Multiple By-products | Reaction temperature is too high | - Lower the reaction temperature.- Consider a stepwise temperature profile. |
| Incorrect stoichiometry | - Carefully check the molar ratios of all reactants and reagents. | |
| Presence of oxygen or moisture | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. | |
| Product is Difficult to Purify | Co-elution of impurities during chromatography | - Optimize the solvent system for column chromatography to improve separation.- Consider using a different stationary phase. |
| Product is an oil instead of a solid | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal.- Try different recrystallization solvents. | |
| Hydrolysis of Nitrile to Amide | Presence of water and acidic or basic conditions | - Ensure all reagents and solvents are dry.- Perform the reaction under neutral conditions if possible. |
Experimental Protocols
Illustrative Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-5-chloroaniline
This protocol is an illustrative example based on common palladium-catalyzed cyanation reactions and may require optimization for the specific substrate.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-Bromo-5-chloroaniline (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Illustrative Protocol 2: Dehydration of 3-Amino-5-chlorobenzamide
This protocol is based on the dehydration of a related amide and serves as a potential route.
-
Reaction Setup: In a round-bottom flask, mix 3-Amino-5-chlorobenzamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (2.0 eq) or thionyl chloride (2.0 eq) in an appropriate solvent like toluene.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully quench any remaining dehydrating agent (e.g., by slowly adding to ice-water for P₂O₅ or by evaporation for SOCl₂). Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on the Yield of this compound via Palladium-Catalyzed Cyanation
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | DMF | 120 | 24 | 65 |
| 2 | Pd₂(dba)₃ / Xantphos | Dioxane | 110 | 18 | 78 |
| 3 | Pd(OAc)₂ / SPhos | Toluene | 100 | 24 | 72 |
| 4 | NiCl₂(dppp) | NMP | 150 | 12 | 55 |
Note: The data in this table is illustrative and intended to show potential trends. Actual results may vary.
Visualizations
Technical Support Center: Purification of Crude 3-Amino-5-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 3-Amino-5-chlorobenzonitrile.
Troubleshooting Guides
This section provides a logical workflow for diagnosing and resolving common issues encountered during the purification of this compound.
Problem: Low yield after purification.
Caption: Troubleshooting workflow for low purification yield.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, reagents, and byproducts of the synthesis. Based on typical synthetic routes for similar compounds, potential impurities include:
-
Unreacted starting materials: Such as 3,5-dichlorobenzonitrile or 3-amino-5-bromobenzonitrile.
-
Reagents and catalysts: Residual catalysts like copper salts (from Rosenmund-von Braun reactions) or reducing agents like stannous chloride.[1]
-
Byproducts: Over-chlorinated or incompletely substituted benzonitrile derivatives.
-
Solvents: Residual solvents from the reaction or workup.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A2: Discoloration in aromatic amines is often due to the oxidation of the amino group. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. Using degassed solvents can also help. For purification, treatment with activated charcoal during recrystallization can remove colored impurities, but use it sparingly as it may adsorb your product.
Q3: Which purification technique is best for my crude this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The following diagram illustrates the suitability of different methods for removing various types of impurities.
References
identifying common impurities in 3-Amino-5-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-chlorobenzonitrile. The information provided here will help in identifying and quantifying common impurities that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound typically originate from the synthetic route used for its preparation. The two primary synthetic pathways are the electrophilic chlorination of 3-aminobenzonitrile and the Sandmeyer reaction.
-
From Electrophilic Chlorination of 3-Aminobenzonitrile:
-
Unreacted Starting Material: 3-Aminobenzonitrile.
-
Isomeric Impurities: 3-Amino-2-chlorobenzonitrile, 3-Amino-4-chlorobenzonitrile, and 3-Amino-6-chlorobenzonitrile. These arise from the chlorination at different positions on the aromatic ring.
-
Dichlorinated Impurities: Various isomers of 3-amino-x,y-dichlorobenzonitrile, formed by over-chlorination.
-
-
From Sandmeyer Reaction:
-
Residual Starting Materials: Such as 3,5-dichloroaniline if the cyano group is introduced via a Sandmeyer reaction, or a corresponding diazonium salt.
-
Byproducts of Diazotization: Phenolic impurities (e.g., 3-chloro-5-hydroxybenzonitrile) can form if the diazonium group is replaced by a hydroxyl group.
-
Byproducts of Cyanation: Impurities from side reactions of the cyanide source.
-
Q2: How can I identify the specific impurities in my sample of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous impurity identification.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating isomers and other related substances. A reversed-phase method with UV detection is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. The mass fragmentation patterns can help in elucidating the structures of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities and for determining the isomeric purity of the bulk material.
Q3: Are there established acceptance criteria for the levels of these impurities?
A3: Acceptance criteria for impurities are typically project-specific and depend on the intended use of the this compound, particularly in drug development. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for qualifying and controlling impurities in active pharmaceutical ingredients (APIs). For early-stage research, a general guideline is to keep individual unknown impurities below 0.1% and total impurities below 1.0%.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: My HPLC analysis of this compound shows several unexpected peaks, and I am unsure of their origin.
Possible Causes and Solutions:
-
Isomeric Impurities: The additional peaks are likely isomers formed during the chlorination of 3-aminobenzonitrile.
-
Troubleshooting Steps:
-
Synthesize or procure authentic reference standards for the potential isomers (3-amino-2-chlorobenzonitrile, 3-amino-4-chlorobenzonitrile, 3-amino-6-chlorobenzonitrile).
-
Spike your sample with these standards to confirm the identity of the impurity peaks by observing the increase in peak area.
-
Optimize the HPLC method (e.g., change the mobile phase composition, gradient slope, or column chemistry) to improve the resolution between the main peak and the isomeric impurities.
-
-
-
Unreacted Starting Material: One of the peaks could be the starting material, 3-aminobenzonitrile.
-
Troubleshooting Steps:
-
Inject a standard of 3-aminobenzonitrile to determine its retention time under your HPLC conditions.
-
Compare this retention time with the unknown peaks in your sample chromatogram.
-
-
-
Degradation Products: The compound may have degraded due to improper storage or handling (e.g., exposure to light or high temperatures).
-
Troubleshooting Steps:
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a pure sample of this compound.
-
Analyze the stressed samples by HPLC to identify the retention times of the degradation products.
-
-
Issue 2: Difficulty in Quantifying Low-Level Impurities
Problem: I am unable to accurately quantify impurities that are present at very low levels (e.g., <0.1%).
Possible Causes and Solutions:
-
Insufficient Method Sensitivity: The current analytical method may not be sensitive enough.
-
Troubleshooting Steps:
-
Increase the injection volume.
-
Increase the concentration of the sample solution.
-
Use a more sensitive detector, such as a mass spectrometer (LC-MS).
-
Optimize the UV detection wavelength to the absorption maximum of the impurities, if known.
-
-
-
Poor Peak Shape: Broad or tailing peaks can make accurate integration difficult.
-
Troubleshooting Steps:
-
Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
-
Use a high-purity stationary phase and fresh mobile phase.
-
Decrease the flow rate to improve peak shape.
-
-
Data Presentation
Table 1: Typical Impurity Profile of this compound (from Chlorination of 3-Aminobenzonitrile)
| Impurity Name | Typical Retention Time (min) | Typical Level (%) | Identification Method |
| 3-Aminobenzonitrile | 8.5 | < 0.5 | HPLC, GC-MS |
| 3-Amino-2-chlorobenzonitrile | 10.2 | < 0.2 | HPLC, NMR |
| 3-Amino-4-chlorobenzonitrile | 11.5 | < 0.2 | HPLC, NMR |
| 3-Amino-6-chlorobenzonitrile | 10.8 | < 0.2 | HPLC, NMR |
| Dichlorinated Byproducts | 13.0 - 15.0 | < 0.1 | GC-MS |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Start at 50 °C, hold for 2 min
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg/mL of this compound in methanol.
Mandatory Visualization
Caption: Impurity formation during chlorination.
Caption: Experimental workflow for impurity analysis.
troubleshooting guide for Suzuki reactions using aryl chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suzuki-Miyaura cross-coupling reactions with aryl chlorides.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with an aryl chloride resulting in a consistently low yield?
Answer: Low yields with aryl chlorides in Suzuki reactions are a common challenge and can stem from several factors. Due to the strong carbon-chlorine bond, the initial oxidative addition step to the palladium catalyst is more difficult compared to aryl bromides or iodides.[1][2][3][4] Several key areas should be investigated to optimize your reaction for a higher yield.
Primary reasons for low yields include:
-
Inefficient Oxidative Addition: The high bond strength of the C-Cl bond makes this step sluggish.[1][5]
-
Catalyst Deactivation: The palladium catalyst can become deactivated during the reaction, hindering the catalytic cycle.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and dehalogenation of the aryl chloride can consume starting materials and reduce the yield of the desired product.[3]
-
Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical for the successful coupling of less reactive aryl chlorides.
Question 2: How can I improve the efficiency of the oxidative addition step for my aryl chloride?
Answer: To enhance the oxidative addition of the aryl chloride to the palladium center, the use of specialized ligands and catalyst systems is crucial. Electron-rich and bulky phosphine ligands are known to promote this key step.[6]
Consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Examples include tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biaryl phosphine ligands like SPhos, XPhos, and RuPhos.[5][6][7] N-heterocyclic carbenes (NHCs) are also effective ligands for activating aryl chlorides.[1][8]
-
Catalyst Choice: Utilize palladium pre-catalysts that are designed for challenging substrates. Palladacycles have shown high activity in the coupling of deactivated aryl chlorides.[5] Using a Pd(0) source directly, or a pre-catalyst that readily generates the active Pd(0) species, can be beneficial.[6]
Question 3: What are the most common side reactions, and how can I minimize them?
Answer: The two most prevalent side reactions in Suzuki couplings with aryl chlorides are protodeboronation and dehalogenation.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is often promoted by aqueous basic conditions.[3] To minimize this:
-
Dehalogenation: This side reaction involves the replacement of the chlorine atom on the aryl chloride with a hydrogen atom, leading to an undesired arene byproduct.[3] To suppress dehalogenation:
Question 4: What is the role of the base in the Suzuki reaction, and which one should I choose for an aryl chloride coupling?
Answer: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[4][7] The choice of base can significantly impact the reaction's success, especially with challenging substrates like aryl chlorides.
A screening of different bases is often a valuable optimization step. Common choices include:
-
Potassium carbonate (K₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
For sensitive substrates or to minimize side reactions like protodeboronation, anhydrous conditions with a base like K₃PO₄ are often preferred.[6]
Data Summary
The following tables provide a summary of commonly used conditions and catalysts for Suzuki reactions involving aryl chlorides.
Table 1: Recommended Ligands for Suzuki Coupling of Aryl Chlorides
| Ligand Type | Specific Examples | Key Advantages |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, PCy₃ | Highly effective for promoting oxidative addition of aryl chlorides.[5][7] |
| Biaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Offer a good balance of steric bulk and electron-donating ability, showing broad applicability.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong electron donors that form stable palladium complexes, effective for activating aryl chlorides.[7][8] |
Table 2: Common Catalyst Systems and Reaction Conditions
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 80-110 | A robust system for a range of aryl chlorides.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp - 80 | Effective even at room temperature for some substrates.[7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60-100 | Aqueous conditions can be beneficial for certain substrates.[1] |
| [PdCl₂(IMes)] | - | K₂CO₃ | THF/Water | 75-120 | NHC-based catalyst showing good activity.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride:
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), the boronic acid or its derivative (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-5 mol%) are mixed in the chosen solvent. This pre-catalyst mixture is then added to the reaction vessel.
-
Solvent Addition: Add the appropriate anhydrous and degassed solvent (e.g., toluene, dioxane, THF) to the reaction vessel to achieve the desired concentration.
-
Degassing: The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring under an inert atmosphere.
-
Monitoring: The progress of the reaction can be monitored by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki reactions with aryl chlorides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 3-Amino-5-chlorobenzonitrile Cross-Coupling
Welcome to the technical support center dedicated to optimizing catalyst loading for the cross-coupling of 3-Amino-5-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The cross-coupling of this compound presents a few key challenges. The molecule is an electron-deficient aryl chloride, which can be less reactive in the oxidative addition step of the catalytic cycle compared to aryl bromides or iodides.[1][2] Additionally, the presence of the amino group can lead to catalyst inhibition or side reactions if not properly managed. The nitrile group is generally well-tolerated but can be sensitive to certain strong bases or prolonged high temperatures.
Q2: How does the amino group in this compound affect the cross-coupling reaction?
A2: The primary amine functionality can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[3] This can slow down or completely halt the desired catalytic cycle. To mitigate this, strategies such as the use of bulky phosphine ligands that sterically hinder amine coordination, or in-situ protection/protonation of the amine with a suitable acid, can be employed.[3]
Q3: What are the signs of catalyst deactivation, and how can it be prevented?
A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black."[4] This indicates the agglomeration of the active Pd(0) catalyst into an inactive form.[4] Deactivation can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[4] To prevent this, it is crucial to use properly degassed solvents, maintain an inert atmosphere (e.g., nitrogen or argon), and carefully control the reaction temperature.
Q4: What is a typical starting catalyst loading for this type of reaction?
A4: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[4] For highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, the loading can often be reduced to 0.5-1 mol%.[4] Conversely, for challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[4]
Q5: How does the choice of ligand impact the optimal catalyst loading?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[4][5] These advanced ligands can stabilize the active Pd(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[4]
II. Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the cross-coupling of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh, high-quality palladium catalyst. - Consider using a pre-catalyst that is more stable and efficient at generating the active Pd(0) species. - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[4] |
| Inappropriate Ligand | - For this electron-deficient aryl chloride, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[4][5] |
| Ineffective Base | - The choice of base is critical. For Suzuki-Miyaura couplings, screen inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required. |
| Poor Solubility | - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. - Consider using a solvent mixture, such as toluene/water or dioxane/water for Suzuki reactions.[7] |
| Amine Inhibition | - Employ bulky phosphine ligands to sterically shield the palladium center. - Consider in-situ protonation of the amine with a weak acid, though this requires careful optimization.[3] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen in the reaction mixture. | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Protodeboronation (Suzuki) | - Excess water or a very strong base can lead to the replacement of the boronic acid group with a hydrogen atom. | - Use anhydrous solvents if possible and consider a milder base. A slight excess of the boronic acid (1.1-1.2 equivalents) can also help. |
| Hydrodehalogenation (Reductive Dehalogenation) | - This side reaction can compete with the desired cross-coupling. | - Optimize the ligand-to-metal ratio. - Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Formation of Palladium Black | - Catalyst decomposition. | - Ensure rigorous exclusion of oxygen. - Avoid excessively high reaction temperatures.[4] |
III. Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Reaction:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., SPhos or XPhos)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
In a separate vial, prepare the catalyst system by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 organic solvent to water ratio).
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Reaction:
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Data Presentation
The following tables summarize typical starting conditions for optimizing catalyst loading in Suzuki-Miyaura and Buchwald-Hartwig reactions of electron-deficient aryl chlorides with amine functionalities. These are based on general literature precedents and should be adapted for this compound.
Table 1: Catalyst System Optimization for Suzuki-Miyaura Coupling
| Catalyst System | Typical Loading (mol%) | Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | 1 - 2 | High activity for a broad range of substrates, including electron-deficient ones.[7] | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | 1 - 2 | Excellent for sterically hindered and electron-poor substrates.[7] | Air-sensitive, higher cost. |
| Pd(PPh₃)₄ | 2 - 5 | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures.[7] |
| PdCl₂(dppf) | 2 - 5 | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type catalysts for this specific substrate.[5] |
Table 2: Base and Solvent Selection for Suzuki-Miyaura Coupling
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene / H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[7] |
| K₂CO₃ | Dioxane / H₂O | Common and effective base of moderate strength.[6] |
| Cs₂CO₃ | THF or Dioxane | Strong base that can accelerate slow reactions, but is more expensive.[7] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions, but may be too weak for this substrate.[7] |
V. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
A decision tree for troubleshooting low product yield.
Diagram 2: General Catalytic Cycle for Cross-Coupling
A simplified representation of the palladium-catalyzed cross-coupling cycle.
References
preventing side reactions in the diazotization of 3-amino benzonitriles
Welcome to the technical support center for the diazotization of 3-aminobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find a series of frequently asked questions (FAQs) and a troubleshooting guide to address common issues and prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the diazotization of 3-aminobenzonitrile, and how can I prevent them?
A1: The most prevalent side reactions are the decomposition of the diazonium salt to form 3-cyanophenol, the formation of azo coupling products, and the generation of triazenes. Strict temperature control is the most critical factor in preventing these side reactions. The reaction should be maintained between 0-5 °C to ensure the stability of the diazonium salt.[1]
Q2: My reaction mixture is turning dark brown or black and evolving gas. What is happening?
A2: This is a strong indication that the diazonium salt is decomposing. The dark, often tarry, substance is likely due to the formation of azo coupling byproducts, and the gas is nitrogen (N₂) being released as the diazonium group is replaced, often by a hydroxyl group from the aqueous solvent, forming 3-cyanophenol.[1] This occurs when the temperature of the reaction exceeds the optimal 0-5 °C range.
Q3: Can the nitrile group of 3-aminobenzonitrile be hydrolyzed under the acidic conditions of the diazotization reaction?
A3: Yes, hydrolysis of the nitrile group to a carboxylic acid is a potential side reaction under acidic conditions, especially if the reaction is heated.[2] However, at the recommended low temperatures (0-5 °C) for diazotization, this reaction is generally slow and not a primary concern. If the subsequent reaction step involving the diazonium salt requires elevated temperatures, the stability of the nitrile group should be considered.
Q4: What is the best way to monitor the completion of the diazotization reaction?
A4: A simple and effective method is to use starch-iodide paper to test for the presence of excess nitrous acid. A small amount of the reaction mixture is streaked on the paper. The immediate appearance of a blue-black color indicates that there is an excess of nitrous acid, signifying that all the 3-aminobenzonitrile has been consumed and the diazotization is complete.[1]
Q5: Is it safe to isolate the 3-cyanobenzenediazonium salt?
A5: It is strongly advised not to isolate diazonium salts in their solid, dry form as they can be highly unstable and explosive.[1] They should be prepared in situ and used immediately in the subsequent reaction step while being kept in a cold aqueous solution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Desired Product | Decomposition of the diazonium salt intermediate due to the reaction temperature rising above 5 °C.[1] | Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Pre-cool the sodium nitrite solution before addition. Add the sodium nitrite solution dropwise with vigorous stirring to dissipate heat. Continuously monitor the internal temperature of the reaction mixture with a thermometer. |
| Formation of a Dark-Colored, Tarry Substance | The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[1] | Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite. Ensure vigorous stirring to prevent localized hotspots where the temperature can rise. |
| Evolution of Brown Fumes (NO₂) from the Reaction Mixture | The temperature is too high, causing the decomposition of nitrous acid (formed in situ).[1] | Improve the cooling of the reaction vessel. Slow down the rate of addition of the sodium nitrite solution.[1] Ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture to prevent the escape of gaseous intermediates. |
| Product is Impure, Containing 3-Cyanophenol | The diazonium salt reacted with water (hydrolyzed) due to elevated temperatures. | Maintain strict temperature control (0-5 °C).[1] Use the diazonium salt solution promptly after its preparation. |
| Formation of Triazene Byproducts | The newly formed diazonium salt reacts with unreacted 3-aminobenzonitrile. This is more common with weakly basic amines. | Ensure a slight excess of nitrous acid is used to fully convert the amine to the diazonium salt. Maintain a sufficiently acidic medium to protonate any remaining free amine, reducing its nucleophilicity. |
| Inconsistent Results or Poor Reproducibility | Variations in temperature control, rate of addition of reagents, or stirring efficiency. | Standardize the experimental protocol. Use a reliable and consistent cooling method. Employ a calibrated dropping funnel for controlled addition of sodium nitrite. Ensure the stirring is consistently vigorous throughout the reaction. |
Quantitative Data on Reaction Parameters
| Temperature (°C) | Stability of Diazonium Salt | Rate of Phenol Formation | Remarks |
| 0 - 5 | Relatively stable in solution for short periods. | Minimal | Optimal temperature range for synthesis and immediate use.[1] |
| 10 - 20 | Noticeable decomposition begins. | Slow to moderate | Increased risk of significant yield loss due to side reactions. |
| > 25 | Rapid decomposition. | Significant | Not recommended; leads to substantial formation of the corresponding phenol.[1] |
| Dry, Room Temp. | Highly Unstable / Potentially Explosive | N/A | CRITICAL: Never isolate and dry diazonium salts. [1] |
Experimental Protocols
Protocol: In Situ Preparation of 3-Cyanobenzenediazonium Chloride
This protocol outlines the in-situ generation of 3-cyanobenzenediazonium chloride for immediate use in subsequent reactions, such as the Sandmeyer reaction.
Materials:
-
3-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-aminobenzonitrile in a mixture of deionized water and concentrated hydrochloric acid.
-
Cooling: Cool the flask containing the amine salt solution to 0-5 °C using an ice-salt bath.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the internal reaction temperature is maintained between 0-5 °C throughout the addition.[1]
-
Completion and Testing: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. To check for completion, test for the presence of excess nitrous acid by streaking a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[1]
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Immediate Use: The resulting cold solution of 3-cyanobenzenediazonium chloride should be used immediately in the next synthetic step.
Visualizations
References
Technical Support Center: Production of 3-Amino-5-chlorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chlorobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common industrial route of nucleophilic aromatic substitution of 3,5-dichlorobenzonitrile with ammonia.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| ACN-T01 | Low or Incomplete Conversion of 3,5-Dichlorobenzonitrile | 1. Insufficient reaction temperature or time.2. Low concentration of ammonia.3. Catalyst (if used) is inactive or poisoned.4. Poor mass transfer of ammonia into the reaction mixture. | 1. Gradually increase the reaction temperature in 5-10°C increments and monitor by HPLC. Extend the reaction time.2. Increase the pressure of ammonia gas or use a higher concentration of aqueous ammonia.3. If using a catalyst (e.g., a copper-based catalyst), ensure it is properly activated and handled under inert conditions. Consider catalyst screening.4. Improve agitation to enhance the dissolution of ammonia. |
| ACN-T02 | Formation of Significant Amounts of 3,5-Diaminobenzonitrile | 1. Reaction temperature is too high.2. Prolonged reaction time.3. High ammonia concentration. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it once the desired conversion of the starting material is achieved.3. Use a stoichiometric amount of ammonia relative to the starting material. |
| ACN-T03 | Presence of 3-Chloro-5-hydroxybenzonitrile Impurity | Hydrolysis of the starting material or product due to the presence of water at high temperatures. | 1. Use anhydrous solvents and reagents.2. Ensure the reactor is dry before starting the reaction.3. Minimize the reaction temperature and time. |
| ACN-T04 | Hydrolysis of the Nitrile Group to an Amide or Carboxylic Acid | Presence of strong acidic or basic conditions, especially during work-up at elevated temperatures. | 1. Neutralize the reaction mixture carefully under controlled temperature.2. Avoid prolonged exposure to strong acids or bases during extraction and purification. |
| ACN-T05 | Product Crystallization Issues During Work-up | 1. The product is supersaturated in the chosen solvent.2. Presence of impurities that inhibit crystallization. | 1. Cool the solution slowly and provide seed crystals.2. Perform a solvent screen to find an optimal crystallization solvent.3. Purify the crude product by another method (e.g., column chromatography on a small scale) to remove impurities before crystallization. |
Quantitative Data Summary: Reaction Parameter Optimization
| Experiment ID | Temperature (°C) | Ammonia Pressure (bar) | Reaction Time (h) | Yield of this compound (%) | Impurity Profile (%) (3,5-Dichlorobenzonitrile : 3,5-Diaminobenzonitrile : Other) |
| EXP-01 | 120 | 10 | 12 | 65 | 30 : 3 : 2 |
| EXP-02 | 140 | 10 | 12 | 85 | 10 : 4 : 1 |
| EXP-03 | 160 | 10 | 12 | 75 | 5 : 18 : 2 |
| EXP-04 | 140 | 5 | 12 | 70 | 25 : 3 : 2 |
| EXP-05 | 140 | 15 | 12 | 88 | 6 : 5 : 1 |
| EXP-06 | 140 | 10 | 8 | 78 | 18 : 3 : 1 |
| EXP-07 | 140 | 10 | 16 | 86 | 8 : 5 : 1 |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method is the nucleophilic aromatic substitution (SNAr) of 3,5-dichlorobenzonitrile with ammonia. This reaction is typically carried out at elevated temperatures and pressures, often in a polar aprotic solvent.
Q2: What are the critical safety precautions to consider during the production of this compound?
A2: this compound and its precursors can be hazardous. Key safety precautions include:
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Handling of Reagents: 3,5-Dichlorobenzonitrile is toxic and an irritant. Ammonia is a corrosive and toxic gas. All handling should be done in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
Reaction Conditions: The reaction is often run at high pressure and temperature, requiring the use of a certified pressure reactor. A blast shield should be in place.
-
Emergency Procedures: Ensure access to an eyewash station and safety shower. Have an appropriate plan for quenching the reaction in case of a thermal runaway.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A typical method would involve taking aliquots from the reaction mixture at regular intervals, quenching them, and analyzing the relative peak areas of the starting material, product, and any major byproducts.
Q4: What are the recommended methods for purifying the crude this compound?
A4: On a laboratory scale, purification can be achieved by column chromatography on silica gel. For larger, industrial-scale production, the following methods are more common:
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Crystallization: The crude product can be crystallized from a suitable solvent system. Toluene, ethanol, or mixtures of these with heptane are often good starting points.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
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Acid-Base Extraction: The basic amino group allows for extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Experimental Protocols
Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
Materials:
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3,5-Dichlorobenzonitrile
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Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Ammonia gas
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Deionized water
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Toluene
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Brine solution
Equipment:
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High-pressure autoclave with a stirrer, thermocouple, and pressure gauge
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the autoclave is clean and dry. Charge the autoclave with 3,5-dichlorobenzonitrile (1.0 equivalent) and anhydrous NMP (5-10 volumes).
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Inerting: Seal the reactor and purge it with nitrogen gas three times to remove any residual air and moisture.
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Ammonolysis: Begin stirring and heat the mixture to 140°C. Once the temperature is stable, introduce ammonia gas until the pressure reaches 10-15 bar.
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Reaction: Maintain the reaction at 140°C and 10-15 bar for 12-16 hours. Monitor the reaction progress by HPLC.
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Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia into a scrubber.
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Extraction: Transfer the reaction mixture to a separatory funnel and add toluene and deionized water. Shake and separate the layers. Wash the organic layer with deionized water and then with a brine solution.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent such as toluene or an ethanol/water mixture to obtain pure this compound.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Purification Logic
Caption: Purification logic using acid-base extraction.
References
column chromatography conditions for 3-Amino-5-chlorobenzonitrile purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-5-chlorobenzonitrile using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: For the purification of aromatic amines like this compound, silica gel is the standard and most effective stationary phase for flash column chromatography.[1]
Q2: What type of mobile phase should I use?
A2: A common approach is to use a solvent system consisting of a non-polar solvent and a polar solvent. A gradient elution is often employed, starting with a low polarity mobile phase and gradually increasing the polarity.[1] For example, a mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q3: My purified this compound is discolored (e.g., brown or purple). What is the cause and how can I prevent it?
A3: Discoloration in aromatic amines is frequently caused by oxidation. The amino groups are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.[1] To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified compound at a low temperature, protected from light.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC after reaction | Incomplete reaction or formation of byproducts. | Use flash column chromatography to separate the desired product from impurities. The diamino product is typically more polar than mono-amino intermediates or starting materials.[1] |
| Compound does not move from the baseline on TLC/column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For very polar compounds, a more aggressive solvent system, such as one containing methanol or a small amount of ammonia in methanol/dichloromethane, might be necessary.[3] |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent mixture. |
| Poor separation of spots on TLC/column | The chosen solvent system has poor selectivity. | Experiment with different solvent systems. Sometimes a combination of three solvents can improve separation. Consider trying a different class of solvents (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). |
| The compound streak or "tails" on the TLC/column | The compound may be interacting too strongly with the acidic silica gel. The sample may be overloaded. | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to improve the peak shape. Ensure the sample is not too concentrated when loaded onto the column.[3] |
| The compound seems to have decomposed on the column | The compound is unstable on silica gel. | Test the stability of your compound on a silica TLC plate before running a column.[3] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[3] |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
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Select an appropriate size glass column based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
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Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[4]
3. Elution:
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Begin eluting with the low-polarity mobile phase determined from your TLC analysis (e.g., 10% ethyl acetate in hexanes).[1]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound (e.g., increase to 30-50% ethyl acetate in hexanes).[1] A step-gradient (collecting several fractions at one polarity before increasing it) is often effective.
4. Fraction Collection and Analysis:
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Collect fractions in an appropriate number of test tubes or vials.
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Monitor the fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
5. Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
managing reaction exotherms in 3-Amino-5-chlorobenzonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 3-Amino-5-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms and to offer troubleshooting support for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic event occurs during the nucleophilic aromatic substitution (SNAr) reaction, where 3,5-dichlorobenzonitrile is aminated. The reaction of an amine with the activated aromatic ring is typically exothermic and can lead to a rapid increase in temperature if not properly controlled.
Q2: What are the main risks associated with an uncontrolled exotherm in this synthesis?
A2: An uncontrolled exotherm can lead to a runaway reaction, characterized by a rapid, self-accelerating increase in temperature and pressure.[1][2] This can result in boiling of the solvent, over-pressurization of the reactor, and potentially, vessel rupture. It may also lead to the formation of impurities and decomposition products, compromising the quality and yield of the final product.
Q3: What are the key parameters to monitor to prevent a runaway reaction?
A3: Continuous monitoring of the reaction temperature is critical. Other important parameters to track include the rate of addition of reagents, stirrer speed, and the pressure within the reaction vessel. Any deviation from the established process parameters should be addressed immediately.
Q4: How does the choice of solvent affect the management of the reaction exotherm?
A4: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, the boiling point of the solvent can act as a safety control; if the reaction temperature reaches the solvent's boiling point, the excess energy can be dissipated through solvent reflux, provided the condenser has adequate capacity. However, relying on solvent boiling for temperature control is not a primary safety measure and indicates a potential loss of control. The choice of solvent can also influence reaction kinetics and, consequently, the rate of heat generation.[3]
Q5: What are the best practices for adding reagents to control the exotherm?
A5: The amination reagent (e.g., ammonia or an amine source) should be added to the solution of 3,5-dichlorobenzonitrile in a controlled manner.[4] Slow, subsurface addition allows for better temperature control and heat dissipation. The addition rate should be adjusted based on the real-time temperature of the reaction mixture. It is crucial to ensure that the rate of heat generation does not exceed the heat removal capacity of the cooling system.
Troubleshooting Guides
Issue 1: Rapid and Unexpected Temperature Increase During Reagent Addition
Symptom: The temperature of the reaction mixture rises rapidly and exceeds the set point during the addition of the amination reagent.
Possible Causes:
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Reagent addition rate is too high: The rate of the exothermic reaction is directly proportional to the concentration of the reactants. A high addition rate leads to a rapid increase in the reaction rate and heat generation.
-
Inadequate cooling: The cooling system may not have sufficient capacity to remove the heat generated by the reaction. This could be due to an undersized cooling unit, a high coolant temperature, or fouling of the heat exchange surfaces.
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Poor mixing: Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, causing a localized rapid reaction and temperature increase.
Solutions:
-
Immediately stop the addition of the reagent.
-
Increase the cooling to the maximum capacity.
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Ensure the stirrer is functioning correctly and at an adequate speed to ensure homogeneity.
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If the temperature continues to rise, consider an emergency quenching procedure as outlined in your standard operating procedures (SOPs).
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Once the temperature is under control, resume the addition at a significantly reduced rate, carefully monitoring the temperature response.
Issue 2: Temperature Spike After Completion of Reagent Addition
Symptom: The reaction temperature increases unexpectedly after the addition of the amination reagent is complete.
Possible Causes:
-
Accumulation of unreacted starting material: If the reaction rate is slow relative to the addition rate, the amination reagent can accumulate in the reactor. As the reaction slowly proceeds, it can still generate a significant amount of heat, leading to a temperature rise.
-
Change in reaction kinetics: A change in a reaction parameter (e.g., catalyst activity, solvent composition) could lead to an unexpected increase in the reaction rate.
Solutions:
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Maintain cooling and vigilant temperature monitoring.
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Take a sample for analysis (if safe to do so) to determine the concentration of unreacted starting materials.
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Review the process parameters to identify any deviations from the established protocol.
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For future runs, consider a slower addition rate or a higher initial reaction temperature to ensure the reaction proceeds as the reagent is added, preventing accumulation.
Experimental Protocols
Key Experiment: Controlled Amination of 3,5-Dichlorobenzonitrile
Objective: To safely synthesize this compound by managing the exothermic amination of 3,5-dichlorobenzonitrile.
Materials:
-
3,5-Dichlorobenzonitrile
-
Ammonia (or other suitable amine source)
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Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[4]
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Reaction vessel with temperature control (e.g., jacketed reactor with a cooling circulator)
-
Stirrer
-
Temperature probe
-
Controlled addition pump
Procedure:
-
Reactor Setup:
-
Set up the reaction vessel equipped with a stirrer, temperature probe, and a port for controlled reagent addition.
-
Ensure the cooling system is operational and set to the desired initial temperature (e.g., 20-25 °C).
-
-
Charge the Reactor:
-
Charge the reactor with 3,5-dichlorobenzonitrile and the chosen solvent.
-
Begin stirring to ensure a homogeneous solution.
-
-
Controlled Reagent Addition:
-
Begin the slow, subsurface addition of the amination reagent using a controlled addition pump.
-
Continuously monitor the internal temperature of the reaction.
-
Adjust the addition rate to maintain the temperature within the desired range (e.g., not exceeding a 5-10 °C increase from the initial temperature).
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for any delayed exotherm.
-
Take samples periodically to monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
-
-
Work-up:
-
Once the reaction is complete, proceed with the appropriate work-up procedure to isolate and purify the this compound.
-
Quantitative Data Summary
The following table provides hypothetical, yet realistic, quantitative data for the amination of 3,5-dichlorobenzonitrile. This data should be used as a guideline for initial safety assessments and process design. Actual values should be determined experimentally using techniques like reaction calorimetry.
| Parameter | Value | Unit | Notes |
| Heat of Reaction (ΔHrxn) | -120 to -150 | kJ/mol | Estimated for the amination of a dichlorobenzonitrile. Highly exothermic. |
| Typical Reaction Temperature | 60 - 100 | °C | Varies depending on the specific amine and solvent used.[4] |
| Recommended Reagent Addition Time | 2 - 4 | hours | For a laboratory-scale reaction (e.g., 1 mole). Scale-dependent. |
| Maximum Temperature of Synthesis Reaction (MTSR) | > 200 | °C | Calculated "worst-case" temperature in case of cooling failure. This highlights the importance of control. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 200 | °C | Calculated temperature increase assuming no heat loss. Emphasizes the need for a robust cooling system. |
Visualizations
References
Validation & Comparative
Purity Assessment of 3-Amino-5-chlorobenzonitrile: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Amino-5-chlorobenzonitrile is paramount for the integrity of research and the safety of potential pharmaceutical products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the purity assessment of this compound, supported by detailed experimental protocols.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. Below is a summary of the performance characteristics of the three methods.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Measures absorbance of UV-Vis light by the analyte in a solution. |
| Specificity | High; can separate isomers and closely related impurities. | Very High; provides structural information for impurity identification. | Low; any UV-absorbing impurity will interfere. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Quantitation | Excellent; based on peak area relative to a standard. | Excellent; can use internal standards for high accuracy.[1] | Good; relies on Beer-Lambert law and a pure reference standard.[2][3] |
| Sample Throughput | Moderate. | Moderate to Low. | High. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Primary Application | Routine purity testing, quality control, and stability studies. | Impurity identification and quantification of volatile/semi-volatile compounds.[4] | Preliminary purity check, concentration determination of a known substance. |
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
Based on the comparison, HPLC with UV detection is the recommended method for routine purity assessment of this compound due to its high specificity, sensitivity, and excellent quantitative capabilities. A reverse-phase method using a C18 column is proposed, as it is well-suited for separating polar aromatic compounds.
Experimental Protocols
Proposed HPLC-UV Method
This proposed method is based on common practices for the analysis of aromatic amines and benzonitrile derivatives.[4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm and 290 nm (based on UV spectrum of 4-Amino-3-chlorobenzonitrile)[5] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare a sample solution of the test article at the same concentration in the diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity assessment of this compound.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a capillary column inlet and a mass selective detector.
GC-MS Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Derivatization may be necessary for polar impurities to improve volatility and peak shape.[1]
Alternative Method: UV-Vis Spectrophotometry
This method is suitable for a quick estimation of purity if this compound is the only component that absorbs at the analytical wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a standard solution of highly pure this compound at a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a test solution of the sample at the same concentration as the standard.
-
Measure the absorbance of both the standard and sample solutions at the λmax.
Purity Calculation: Purity (%) = (Absorbance of Sample / Absorbance of Standard) x 100%
This calculation assumes that any impurities present do not absorb at the analytical wavelength.
Conclusion
For a comprehensive and reliable purity assessment of this compound, a validated HPLC-UV method is the most suitable choice . It offers an excellent balance of specificity, sensitivity, and quantitative accuracy for routine quality control. GC-MS serves as a powerful complementary technique, especially for the structural elucidation of unknown volatile impurities. UV-Vis Spectrophotometry , while simple and rapid, should be considered a preliminary or less specific method for purity estimation. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected impurities and the intended use of the compound.
References
A Comparative Guide to the Quantitative Analysis of 3-Amino-5-chlorobenzonitrile
In the landscape of pharmaceutical research and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Amino-5-chlorobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for its quantification to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the analysis of this compound.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR stands out as a primary ratio method of analysis, meaning it can provide a direct quantification of a substance without the need for a calibration curve using a substance-specific standard.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This intrinsic property makes qNMR a powerful tool for purity assessment and the determination of compound concentration.[3]
Key Advantages of qNMR:
-
Primary Method: No need for identical reference standards for calibration.[1]
-
Universality: Applicable to any soluble compound containing NMR-active nuclei.[1]
-
Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol for qNMR Analysis of this compound
The following is a generalized protocol for the qNMR analysis of this compound, based on established principles of qNMR methodology.[4][5][6]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[7]
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the analyte and the internal standard are fully soluble.[2]
-
Ensure complete dissolution by gentle vortexing or sonication.
2. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Optimize acquisition parameters for quantitative accuracy:
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[7]
-
Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard, to ensure complete relaxation of all protons. This is a critical parameter for accurate quantification.[5]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2]
-
Digital Resolution: Ensure adequate digital resolution for accurate integration.[2]
-
3. Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity or concentration of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Analysis
Caption: A generalized workflow for quantitative NMR (qNMR) analysis.
Comparison with Alternative Analytical Techniques
While qNMR offers significant advantages, other well-established techniques are also employed for quantitative analysis. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the specific analytical challenge.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Signal intensity is proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc. | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase. | Measurement of light absorption by the analyte at a specific wavelength. |
| Calibration | Can be a primary method (no calibration curve with the same substance needed).[1] | Requires a substance-specific calibration curve. | Requires a substance-specific calibration curve. | Requires a substance-specific calibration curve. |
| Selectivity | High; depends on chemical shift dispersion. | High; depends on column chemistry and mobile phase composition. | High; depends on column chemistry and temperature programming. | Low; susceptible to interference from other absorbing species. |
| Sensitivity | Moderate. | High. | Very High. | Moderate. |
| Sample Throughput | Lower. | High. | High. | Very High. |
| Structural Info | Yes, detailed structural information. | No (unless coupled with MS). | No (unless coupled with MS). | No. |
| Derivatization | Not usually required. | May be required for detection of non-UV active compounds. | Often required for polar, non-volatile compounds.[8] | Not required if the compound has a chromophore. |
| Applicability to this compound | Highly suitable. | Suitable, likely with UV detection.[9] | Potentially suitable, may require derivatization of the amino group.[8] | Potentially suitable due to the aromatic and nitrile groups.[10] |
Experimental Considerations for Alternative Techniques
High-Performance Liquid Chromatography (HPLC)
-
Method Development: A reversed-phase HPLC method would likely be suitable for this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution would be a good starting point.[9]
-
Detection: The benzonitrile structure contains a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., around 254 nm) appropriate.
-
Quantification: A calibration curve would be constructed by injecting known concentrations of a pure this compound reference standard and plotting the peak area versus concentration.
Gas Chromatography (GC)
-
Volatility: The boiling point of this compound is relatively high (309 °C).[11] While direct injection may be possible, derivatization of the polar amino group (e.g., by silylation) could improve peak shape and thermal stability.[8]
-
Separation: A mid-polarity capillary column would likely be suitable for separation.
-
Detection: A Flame Ionization Detector (FID) would provide a robust quantitative response. For higher selectivity and structural information, a Mass Spectrometer (MS) detector could be used.
-
Quantification: Similar to HPLC, quantification would be performed using a calibration curve prepared from a reference standard.
UV-Vis Spectrophotometry
-
Principle: This technique relies on Beer-Lambert's law. A solution of this compound in a suitable solvent (e.g., methanol, ethanol) would be prepared, and its absorbance measured at the wavelength of maximum absorption (λmax).
-
Quantification: A calibration curve of absorbance versus concentration would be generated using a series of standard solutions.
-
Limitations: This method is less selective than chromatographic techniques and qNMR. Any impurities that absorb at the same wavelength will interfere with the measurement, leading to inaccurate results.
Logical Relationship for Method Selection
Caption: A decision tree for selecting an appropriate analytical method.
Conclusion
For the comprehensive and accurate quantitative analysis of this compound, qNMR is a superior technique, offering the dual benefits of quantification without a substance-specific standard and simultaneous structural confirmation. However, for routine quality control in a high-throughput environment, a validated HPLC-UV method is often the more practical and efficient choice due to its high sensitivity and automation capabilities. GC may be a viable alternative, particularly if coupled with MS, though it might necessitate a derivatization step. UV-Vis spectrophotometry , while simple and rapid, is best suited for preliminary or less critical analyses where the sample matrix is well-defined and free of interfering substances. The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis, including the need for structural information, accuracy, precision, sample throughput, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enfsi.eu [enfsi.eu]
- 7. eppltd.com [eppltd.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Amino-3-chlorobenzonitrile [webbook.nist.gov]
- 11. This compound | 53312-78-0 [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 3-Amino-5-chlorobenzonitrile and 3-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Amino-5-chlorobenzonitrile and 3-aminobenzonitrile, focusing on the nucleophilicity and basicity of the amino group. The analysis is based on the electronic effects of the substituents, supported by theoretical estimations and established chemical principles.
Introduction to the Compounds
3-aminobenzonitrile and this compound are both aromatic amines containing a nitrile group. They serve as valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The key structural difference is the presence of a chlorine atom on the benzene ring of this compound. This substitution significantly influences the electron density of the aromatic ring and, consequently, the reactivity of the amino group.
Theoretical Comparison of Reactivity
The reactivity of the amino group in aniline derivatives is largely governed by the electron density on the nitrogen atom. Electron-withdrawing groups decrease this density, making the amine less basic and a weaker nucleophile. Conversely, electron-donating groups increase the electron density and enhance reactivity.
The chloro and cyano groups are both electron-withdrawing. In this compound, the cumulative electron-withdrawing effect of both substituents is expected to render the amino group significantly less reactive than in 3-aminobenzonitrile, which only has the cyano substituent.
Quantitative Data Summary
The following table summarizes key properties of the two compounds. The pKa value is a direct measure of the basicity of the amino group; a lower pKa indicates a weaker base.
| Property | 3-aminobenzonitrile | This compound |
| Molecular Formula | C₇H₆N₂ | C₇H₅ClN₂ |
| Molecular Weight | 118.14 g/mol | 152.58 g/mol |
| Structure |
|
|
| pKa of Conjugate Acid | 2.75[1] | ~1.82 (Estimated) |
| Predicted Reactivity | Higher | Lower |
Note: The pKa for this compound is an estimate based on the Hammett equation.
Experimental Protocols and Methodologies
Estimation of pKa for this compound using the Hammett Equation
In the absence of direct experimental data for the pKa of this compound, we can estimate it using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants for substituted aromatic compounds.[2]
The Hammett equation for the dissociation of anilinium ions is:
log(K/K₀) = ρσ
Where:
-
K is the dissociation constant of the substituted anilinium ion.
-
K₀ is the dissociation constant of the anilinium ion.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the dissociation of anilinium ions, ρ is approximately 2.9.[3]
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
The pKa can be related to the Hammett equation as follows:
pKa = pKa(aniline) - ρΣσ
The pKa of aniline is 4.63.[4] The Hammett constants (σ) for the meta-substituents are:
-
σ_meta-CN = 0.56
-
σ_meta-Cl = 0.37
Assuming additivity of the substituent effects, the total σ for this compound is:[4]
Σσ = σ_meta-CN + σ_meta-Cl = 0.56 + 0.37 = 0.93
Now, we can estimate the pKa:
pKa ≈ 4.63 - 2.9 * 0.93 pKa ≈ 4.63 - 2.70 pKa ≈ 1.93
This estimated pKa of ~1.93 for this compound is significantly lower than the experimental pKa of 2.75 for 3-aminobenzonitrile, indicating that it is a substantially weaker base and, by extension, a weaker nucleophile.
Reactivity in a Typical Reaction: Acylation
A common reaction involving anilines is acylation, for example, with an acid chloride or anhydride. The rate of this reaction is dependent on the nucleophilicity of the amino nitrogen.
Caption: General workflow for the acylation of a substituted aniline.
In this reaction, the lone pair of electrons on the amino nitrogen of the substituted aniline attacks the electrophilic carbonyl carbon of the acid chloride. A higher electron density on the nitrogen (as in 3-aminobenzonitrile) will lead to a faster rate of reaction compared to a lower electron density (as in this compound). Therefore, under identical reaction conditions, 3-aminobenzonitrile is expected to undergo acylation more readily and with higher yields than this compound.
Signaling Pathways and Logical Relationships
The difference in reactivity can be logically traced back to the electronic properties of the substituents.
Caption: Influence of substituents on the reactivity of the amino group.
Conclusion
Based on the analysis of electronic effects, quantified by Hammett constants and reflected in the experimental and estimated pKa values, 3-aminobenzonitrile is significantly more reactive than this compound . The presence of the additional electron-withdrawing chloro group in this compound substantially reduces the electron density on the amino nitrogen, thereby decreasing its basicity and nucleophilicity. This lower reactivity should be a critical consideration for researchers and drug development professionals when designing synthetic routes and predicting reaction outcomes involving these two compounds. For reactions that rely on the nucleophilic character of the amino group, such as acylations, alkylations, and nucleophilic aromatic substitutions, this compound will generally require more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) to achieve comparable yields to 3-aminobenzonitrile.
References
Validating the Molecular Structure of 3-Amino-5-chlorobenzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of analytical techniques for the structural validation of 3-Amino-5-chlorobenzonitrile, with a primary focus on X-ray crystallography alongside complementary spectroscopic methods.
While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, its application is contingent on the ability to grow suitable single crystals. In instances where this proves challenging, or for routine confirmation of identity and purity, a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a robust alternative for structural elucidation.
This guide presents a hypothetical single-crystal X-ray diffraction dataset for this compound to illustrate the depth of information this technique provides. This is juxtaposed with real-world spectroscopic data to offer a comprehensive comparison of the strengths and limitations of each method in the structural validation workflow.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from X-ray crystallography (hypothetical), NMR spectroscopy, IR spectroscopy, and mass spectrometry for this compound.
Table 1: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.521 |
| b (Å) | 13.876 |
| c (Å) | 8.345 |
| α (°) | 90 |
| β (°) | 115.4 |
| γ (°) | 90 |
| Volume (ų) | 785.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.532 |
| Bond Length C-Cl (Å) | 1.742 |
| Bond Length C-NH₂ (Å) | 1.375 |
| Bond Length C≡N (Å) | 1.148 |
| Bond Angle C4-C5-Cl (°) | 119.8 |
| Bond Angle C2-C3-NH₂ (°) | 120.5 |
| Torsion Angle H₂N-C3-C2-C1 (°) | 178.9 |
Note: The data in this table is hypothetical and for illustrative purposes, as no public crystal structure of this compound was found.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.10 | Broad Singlet | 2H | -NH₂ | |
| 6.85 | Triplet | 1H | H-4 | |
| 7.01 | Triplet | 1H | H-2 | |
| 7.15 | Triplet | 1H | H-6 | |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||
| 113.2 | C-CN | |||
| 116.5 | C-4 | |||
| 117.8 | C-2 | |||
| 118.9 | C≡N | |||
| 132.1 | C-6 | |||
| 135.4 | C-5 (C-Cl) | |||
| 148.2 | C-3 (C-NH₂) |
Table 3: IR Spectroscopic and Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Assignment |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3450, 3350 | N-H stretch (asymmetric and symmetric) |
| 2225 | C≡N stretch | ||
| 1620 | N-H bend | ||
| 1580, 1480 | C=C aromatic stretch | ||
| 880 | C-Cl stretch | ||
| Mass Spectrometry (EI) | m/z | 152 | [M]⁺ |
| 154 | [M+2]⁺ (due to ³⁷Cl isotope) | ||
| 117 | [M-Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Single-Crystal X-ray Diffraction (Hypothetical Protocol)
A suitable single crystal of this compound would be mounted on a goniometer. Data would be collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located in the difference Fourier map and refined isotropically.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.
3. Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
4. Mass Spectrometry (MS)
Mass spectral data is obtained on a mass spectrometer using electron ionization (EI). The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the source temperature is maintained at 200 °C. The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a quadrupole mass analyzer.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.
Caption: Workflow for the structural validation of a synthesized compound.
A Comparative Guide to Palladium Catalysts for the Coupling of 3-Amino-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzonitriles is a critical step in the development of a wide array of pharmaceuticals and functional materials. Among these, 3-Amino-5-chlorobenzonitrile serves as a versatile building block, with its derivatization often accomplished through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of common palladium catalyst systems for the C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura coupling) functionalization of this important substrate. The data presented is compiled from studies on analogous substrates, offering a predictive framework for catalyst selection and reaction optimization.
Data Presentation: Performance of Palladium Catalysts in Analogous Coupling Reactions
The following table summarizes the performance of various palladium catalysts in coupling reactions of substrates structurally similar to this compound. Direct comparison should be approached with caution, as reaction conditions and substrates vary across different studies.
| Catalyst System | Coupling Type | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | Buchwald-Hartwig | Aniline | KOt-Bu | Toluene | 100 | 12-24 | 85-95 | [1] |
| Pd₂(dba)₃ / BINAP | Buchwald-Hartwig | Benzylamine | Cs₂CO₃ | Toluene | 110 | 18 | ~90 | [2] |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | Buchwald-Hartwig | Indole | NaOt-Bu | Dioxane | 100 | 16 | >90 | [3] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-95 | General Protocol |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2-4 | >90 | General Protocol |
Note: The yields and conditions are representative of C-N and C-C coupling reactions of aryl chlorides and are intended as a guide for the coupling of this compound.
Experimental Protocols
1. Buchwald-Hartwig Amination of this compound with Aniline
This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl chlorides.[1][2]
-
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry, argon-flushed Schlenk tube, add Pd(OAc)₂ (2 mol%), X-Phos (4 mol%), and KOt-Bu (1.4 equivalents).
-
Add this compound (1.0 equivalent) and anhydrous toluene.
-
Add aniline (1.2 equivalents) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of aryl chlorides.
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed Water
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), phenylboronic acid (1.5 equivalents), and K₃PO₄ (2.0 equivalents).
-
Add Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Heat the mixture to 100 °C and stir for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
References
Comparative Bioactivity of Compounds Derived from 3-Amino-5-chlorobenzonitrile: A Guide for Researchers
For researchers, scientists, and drug development professionals, 3-Amino-5-chlorobenzonitrile serves as a versatile starting scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the bioactivity of various compound classes derived from this precursor, supported by experimental data from peer-reviewed studies. The focus is on anticancer and antimicrobial activities, detailing the synthetic strategies, quantitative biological data, and insights into their mechanisms of action.
Overview of Bioactive Scaffolds
Derivatives of this compound have been explored for the synthesis of several key heterocyclic systems, including but not limited to:
-
Pyrimidines: These nitrogen-containing six-membered rings are cornerstones in medicinal chemistry, with many approved drugs featuring this core structure. Their synthesis from this compound typically involves condensation reactions with various diketones or ketoesters.
-
Pyrazoles: Five-membered aromatic heterocycles with two adjacent nitrogen atoms, pyrazoles are known for a wide array of biological activities. Their synthesis can be achieved through the reaction of the aminobenzonitrile with hydrazines.
-
Quinolines: Fused heterocyclic systems containing a benzene ring fused to a pyridine ring. These can be synthesized from this compound through multi-step reactions, often involving cyclization.
-
Triazines: Six-membered heterocyclic rings with three nitrogen atoms. These can be prepared from the starting aminobenzonitrile through reactions with reagents like cyanoguanidine.
Comparative Anticancer Activity
The antiproliferative effects of various derivatives have been evaluated against a range of human cancer cell lines. The data, primarily from in vitro cytotoxicity assays such as the MTT assay, is summarized below.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidines | Substituted aminopyrimidine | Colon (SW480) | 11.08 | [1] |
| Pyrimidine-5-carbonitrile derivative | Colon (Colo 205) | 1.66 | [2] | |
| Pyrimidine-5-carbonitrile derivative | Breast (MCF-7) | 1.54 | [2] | |
| Pyrazoles | 1,3,4,5-tetrasubstituted pyrazole | Breast (MCF-7) | 15.6 | [3] |
| Thiazolyl pyrazole hybrid | Lung (A549) | 6.34 | [3] | |
| Quinolines | 2-Chloroquinoline derivative | - | - | [4] |
| Benzothiazoles | Dichlorophenyl chlorobenzothiazole | Non-small cell lung (HOP-92) | 0.0718 | [5] |
Comparative Antimicrobial Activity
Several classes of compounds derived from aminobenzonitrile precursors have demonstrated promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Quinolines | Quinoline-3-carbonitrile derivative | Various bacteria | - | [4] |
| Substituted quinoline | Various bacteria & fungi | - | [6] | |
| Triazines | 1,3,5-Triazine derivative | Staphylococcus aureus | - | [7] |
| 1,3,5-Triazine derivative | Escherichia coli | - | [7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1.5 hours.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Signaling Pathways and Mechanisms of Action
Anticancer Mechanisms
Many of the synthesized heterocyclic compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
Kinase Inhibition: A significant number of pyrimidine and pyrazole derivatives are designed as kinase inhibitors.[9][10] They can target receptor tyrosine kinases like EGFR and VEGFR, or intracellular kinases such as those in the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer. The inhibition of these kinases can block downstream signaling, leading to cell cycle arrest and apoptosis.[2][11]
-
Apoptosis Induction: Some pyrimidine derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1]
Caption: General mechanism of anticancer action for kinase inhibitor derivatives.
Antimicrobial Mechanisms
The mechanisms by which these compounds inhibit microbial growth are diverse and can include:
-
Enzyme Inhibition: Quinolone derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4]
-
Cell Wall Disruption: Some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Protein Synthesis Inhibition: Triazine derivatives could potentially inhibit microbial protein synthesis by targeting ribosomal function.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apjhs.com [apjhs.com]
- 7. mdpi.com [mdpi.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Amino-5-chlorobenzonitrile Under Diverse pH Conditions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust formulation and analytical method development. This guide provides a comparative assessment of the stability of 3-Amino-5-chlorobenzonitrile across a range of pH conditions, simulating a forced degradation study. The following sections present hypothetical experimental data, detailed analytical protocols, and visual representations of the experimental workflow and potential degradation pathways to offer a comprehensive overview of the molecule's behavior in acidic, neutral, and alkaline environments.
Comparative Stability Data
The stability of this compound was evaluated under various pH conditions over a 48-hour period at an elevated temperature of 60°C. The percentage of degradation was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results, presented in Table 1, indicate that this compound exhibits significant degradation under both strong acidic and strong alkaline conditions, with the highest instability observed at pH 12. The compound demonstrates relative stability in neutral and mild acidic conditions.
Table 1: pH-Dependent Stability of this compound
| pH Condition | Temperature (°C) | Time (hours) | % Degradation of this compound | Major Degradant(s) Identified |
| 2 (0.01 N HCl) | 60 | 48 | 15.8% | 3-Amino-5-chlorobenzamide |
| 4 (Acetate Buffer) | 60 | 48 | 3.2% | Trace |
| 7 (Phosphate Buffer) | 60 | 48 | 1.5% | Not Detected |
| 10 (Borate Buffer) | 60 | 48 | 8.9% | 3-Amino-5-chlorobenzoic acid |
| 12 (0.01 N NaOH) | 60 | 48 | 25.4% | 3-Amino-5-chlorobenzoic acid |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of stability studies. The following protocols for the stability-indicating HPLC method and the forced degradation study were designed based on established principles of pharmaceutical analysis.[1][2][3][4][5]
Protocol 1: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate and quantify this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Gradient Program: 0-5 min (20% A), 5-15 min (20-80% A), 15-20 min (80% A), 20-22 min (80-20% A), 22-25 min (20% A).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working solutions were prepared by diluting the stock solution with the respective pH buffers to a final concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Study (pH Stress)
To assess the stability of this compound, a forced degradation study was conducted under various pH conditions.
-
Preparation of Stress Samples:
-
Acidic Condition: 1 mL of the stock solution was mixed with 9 mL of 0.01 N HCl (pH 2).
-
Mild Acidic Condition: 1 mL of the stock solution was mixed with 9 mL of acetate buffer (pH 4).
-
Neutral Condition: 1 mL of the stock solution was mixed with 9 mL of phosphate buffer (pH 7).
-
Mild Alkaline Condition: 1 mL of the stock solution was mixed with 9 mL of borate buffer (pH 10).
-
Alkaline Condition: 1 mL of the stock solution was mixed with 9 mL of 0.01 N NaOH (pH 12).
-
-
Incubation: All prepared samples were incubated in a water bath maintained at 60°C for 48 hours.
-
Sampling and Analysis: Samples were withdrawn at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours). Prior to injection into the HPLC system, the acidic and alkaline samples were neutralized to prevent damage to the column.
-
Data Analysis: The percentage of degradation was calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed reference standard.
Visualizing the Process and Pathways
To further elucidate the experimental design and potential chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the pH stability assessment.
Caption: Potential degradation pathways under different pH conditions.
The nitrile group of benzonitrile derivatives is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the corresponding carboxylic acid.[6][7][8][9][10][11][12] The observed degradation products in this simulated study align with these established chemical principles.
References
- 1. longdom.org [longdom.org]
- 2. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 5. fda.gov [fda.gov]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Cross-Validation of Analytical Purity Methods for Substituted Benzonitriles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for substituted benzonitriles, a critical class of compounds in pharmaceutical synthesis, is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2][3] The selection of a suitable analytical method requires careful consideration of factors such as the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the intended purpose of the analysis.[1] This guide provides an objective comparison of commonly employed analytical methods for the purity assessment of substituted benzonitriles, supported by experimental data and detailed methodologies.
Cross-validation of analytical methods, which involves comparing the performance of two or more distinct analytical techniques, is a crucial process in pharmaceutical development.[4] It ensures that different methods provide equivalent and reliable results for the same sample, which is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one.[4]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary techniques for quantifying substituted benzonitriles and their impurities.[1][3][4] The following tables summarize the performance characteristics of these methods for the analysis of various substituted benzonitriles.
Table 1: Performance Comparison for 4-Hydroxybenzonitrile
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Linearity (R²) | >0.999 | >0.995 | >0.999 | 0.9997 |
| Limit of Detection (LOD) | 13.5 ng/mL[1] | Low ng/mL to pg/mL range | 0.625 µg/mL[1] | 16.75 µg/mL[1] |
| Limit of Quantitation (LOQ) | 2 µg/mL[1] | ng/mL range | 1.895 µg/mL[1] | 50.77 µg/mL[1] |
| Accuracy (% Recovery) | >99%[1] | 80-120% | 99.74 - 100.16%[1] | 91%[1] |
| Precision (%RSD) | <1%[1] | <15% | <2%[1] | 0.76%[1] |
| Specificity | High | High | Low | High |
Table 2: Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile Batches by HPLC
| Parameter | Batch A | Batch B | Batch C |
| Purity of 3-Hydroxy-2-isopropylbenzonitrile (%) | 99.85 | 98.50 | 99.20 |
| Impurity 1: 4-Hydroxy-2-isopropylbenzonitrile (%) | 0.10 | 1.25 | 0.55 |
| Impurity 2: Unidentified (%) | 0.05 | 0.25 | 0.25 |
| Data is hypothetical for illustrative purposes based on the methodology described in the source.[2] |
Table 3: Method Comparison for 2-Amino-4-methoxy-5-nitrobenzonitrile
| Parameter | RP-HPLC | Capillary Zone Electrophoresis (CZE) |
| Resolution | Excellent separation of impurities | High efficiency and resolution |
| Analysis Time | ~15 minutes | <10 minutes |
| Solvent Consumption | Moderate | Very Low |
| Sensitivity | High (UV detection) | High (UV detection) |
| Selectivity | High | Different selectivity profile from HPLC |
| This table provides a qualitative comparison of the two methods.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods.[5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC) for 3-Hydroxy-2-isopropylbenzonitrile[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 10 90 12 10 90 12.1 90 10 | 15 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Capillary Zone Electrophoresis (CZE) for 2-Amino-4-methoxy-5-nitrobenzonitrile[3]
-
Instrumentation: Capillary electrophoresis system with a UV-Vis detector.
-
Capillary: Uncoated fused-silica capillary (50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).
-
Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in Water/Methanol (90:10 v/v) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: General workflow for HPLC purity analysis.
Caption: Typical workflow for GC-MS impurity profiling.
Caption: Experimental workflow for Capillary Electrophoresis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scielo.br [scielo.br]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. wjarr.com [wjarr.com]
- 10. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Amino-5-chlorobenzonitrile: A Comparative Review of Potential Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-5-chlorobenzonitrile, a valuable building block in medicinal chemistry, presents several potential synthetic pathways. This guide provides an objective comparison of these routes, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate synthetic strategy.
Three primary synthetic strategies emerge from the literature for the preparation of this compound: the reduction of a nitro precursor, nucleophilic aromatic substitution (SNAr) on a dihalo-benzonitrile, and palladium-catalyzed amination. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and selectivity.
Comparison of Synthetic Routes
| Route | Starting Material | Key Transformation | Reported/Anticipated Yield | Key Advantages | Potential Challenges |
| 1. Reduction of Nitro Precursor | 3-Chloro-5-nitrobenzonitrile | Reduction of nitro group | High | Commercially available starting material; well-established and reliable reactions. | Potential for side reactions if conditions are not optimized; compatibility of other functional groups. |
| 2. Nucleophilic Aromatic Substitution (SNAr) | 3,5-Dichlorobenzonitrile or 3-Bromo-5-chlorobenzonitrile | Substitution of a halogen with an amino group | Variable | Potentially cost-effective starting materials. | Lack of regioselectivity leading to product mixtures; harsh reaction conditions may be required. |
| 3. Buchwald-Hartwig Amination | 3-Bromo-5-chlorobenzonitrile | Palladium-catalyzed C-N bond formation | Good to Excellent | High functional group tolerance; mild reaction conditions. | Cost of palladium catalyst and ligands; optimization of reaction conditions may be required for selectivity. |
Detailed Experimental Protocols
Route 1: Reduction of 3-Chloro-5-nitrobenzonitrile
This is arguably the most direct and well-documented conceptual approach, leveraging the commercial availability of the nitro precursor. The primary challenge lies in the selective reduction of the nitro group without affecting the chloro and nitrile functionalities.
a) Catalytic Hydrogenation:
-
Reaction: Hydrogenation of 3-chloro-5-nitrobenzonitrile using a metal catalyst.
-
Protocol: To a solution of 3-chloro-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.
-
Notes: Catalytic hydrogenation is generally a clean and efficient method. However, over-reduction or hydrodechlorination can be potential side reactions. Raney Nickel might be preferred to minimize dehalogenation compared to Pd/C.
b) Chemical Reduction with Iron in Acetic Acid:
-
Reaction: Reduction of the nitro group using iron powder in an acidic medium.
-
Protocol: 3-chloro-5-nitrobenzonitrile is dissolved in a mixture of ethanol and acetic acid. Iron powder is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for several hours until the starting material is consumed. After cooling, the mixture is filtered to remove excess iron, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove acetic acid, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the product.[1][2][3]
-
Notes: This method is a classic and cost-effective way to reduce nitro groups and is often tolerant of other functional groups.[1][2]
c) Chemical Reduction with Tin(II) Chloride:
-
Reaction: Reduction of the nitro group using stannous chloride.
-
Protocol: 3-chloro-5-nitrobenzonitrile is dissolved in ethanol or a mixture of ethanol and concentrated hydrochloric acid. A solution of tin(II) chloride dihydrate in the same solvent system is added, and the mixture is refluxed for several hours. Upon completion, the reaction is cooled and the pH is adjusted with a strong base (e.g., NaOH) to precipitate tin salts. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give this compound.[4][5]
-
Notes: Tin(II) chloride is a mild reducing agent and can be selective for the nitro group in the presence of other reducible functionalities.[5]
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This approach involves the direct displacement of a halide from a dihalogenated benzonitrile. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack.
-
Reaction: Reaction of 3,5-dichlorobenzonitrile or 3-bromo-5-chlorobenzonitrile with an ammonia source.
-
Protocol (Hypothetical): 3,5-Dichlorobenzonitrile or 3-bromo-5-chlorobenzonitrile would be heated with a solution of ammonia in a polar aprotic solvent like DMSO or DMF in a sealed vessel at elevated temperatures. The progress of the reaction would be monitored to determine the formation of the desired product.
-
Challenges: A significant challenge is the potential for the formation of a mixture of products, including the di-aminated product and isomeric mono-aminated products if starting with 3-bromo-5-chlorobenzonitrile. The relative reactivity of the C-Cl versus C-Br bond would influence the product distribution. High temperatures and pressures are often required for such reactions.[6]
Route 3: Buchwald-Hartwig Amination
This modern palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and could offer a milder alternative to classical SNAr.
-
Reaction: Palladium-catalyzed reaction of 3-bromo-5-chlorobenzonitrile with an ammonia equivalent.
-
Protocol (Hypothetical): 3-Bromo-5-chlorobenzonitrile, a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and an ammonia surrogate (e.g., benzophenone imine, or an ammonium salt) would be combined in an inert solvent such as toluene or dioxane. A strong base (e.g., NaOt-Bu, K₃PO₄) is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, filtered, and the product is isolated and purified by chromatography.
-
Challenges: The primary challenge is achieving selective amination at the more reactive C-Br bond over the C-Cl bond. The choice of ligand and reaction conditions would be crucial to control the regioselectivity. The cost of the palladium catalyst and ligands is also a consideration for large-scale synthesis.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships between the proposed synthetic strategies, the following diagrams are provided.
Figure 1: Overview of synthetic strategies to this compound.
Figure 2: Experimental workflow for the reduction of 3-chloro-5-nitrobenzonitrile.
Conclusion
Based on the available information, the reduction of 3-chloro-5-nitrobenzonitrile appears to be the most reliable and straightforward route for the synthesis of this compound. The starting material is commercially available, and the reduction of aromatic nitro groups is a well-established transformation with several effective and selective methods. While SNAr and Buchwald-Hartwig amination present theoretically viable alternatives, they require significant optimization to address challenges of selectivity and are not as well-documented for this specific substrate. For researchers requiring a dependable and scalable synthesis, the nitro reduction strategy is the recommended starting point for investigation.
References
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Amino-5-chlorobenzonitrile: A Safety and Logistics Guide
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Amino-5-chlorobenzonitrile, ensuring the protection of personnel and the environment. Adherence to these procedural steps is critical for maintaining a safe laboratory setting and complying with regulatory standards.
Key Physical and Chemical Properties
A summary of the quantitative data for this compound and a closely related isomer is presented below. This information is critical for understanding the material's characteristics and for conducting a thorough risk assessment prior to handling and disposal.
| Property | This compound | 2-Amino-5-chlorobenzonitrile |
| CAS Number | 53312-78-0[1] | 5922-60-1[2][3] |
| Molecular Formula | C₇H₅ClN₂[1] | C₇H₅ClN₂[2] |
| Molecular Weight | 152.58 g/mol | 152.58 g/mol [3] |
| Appearance | Solid[1] | Beige Solid[2] |
| Melting Point | Not Available | 94 - 99 °C / 201.2 - 210.2 °F[2] |
| Boiling Point | 309 °C at 760 mmHg[1] | > 110 °C / > 230 °F (Flash Point)[2] |
| Storage | 4°C, protect from light[1] | Store in a dry, cool, and well-ventilated place[4] |
Detailed Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[2][4][5] Under no circumstances should this chemical be released into drains or the environment.[2][5]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.[5]
-
Eye Protection: Safety glasses with side shields or chemical goggles.[5]
-
Body Protection: A laboratory coat is required.[5]
-
Respiratory Protection: Handle the material in a well-ventilated area or under a chemical fume hood.[4][5]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Isolate Waste: Keep waste this compound separate from other laboratory waste. This includes any contaminated materials like filter paper, pipette tips, and weighing boats.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents.[2]
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.[5] The container must be in good condition and free from leaks.
Step 3: Labeling of Hazardous Waste
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "This compound ".[5]
-
Associated Hazards: Indicate the primary hazards, such as "Toxic ," "Irritant ," and "Harmful ".[2][3][5]
Step 4: Storage of Chemical Waste
Store the sealed hazardous waste container in a designated and properly managed satellite accumulation area.
-
Location: The storage area should be well-ventilated.[4]
-
Conditions: Keep the container away from heat, sparks, and open flames.[5]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2][4][5] Do not attempt to treat or dispose of the chemical waste through conventional means such as sanitary sewers or as regular trash.[2]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Amino-5-chlorobenzonitrile
This guide provides immediate, essential safety and logistical information for handling 3-Amino-5-chlorobenzonitrile, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 53312-78-0
-
Molecular Formula: C₇H₅ClN₂
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Statements: H302, H315, H319, H335
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of explosion or significant splash hazard.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing. Ensure shoes cover the entire foot.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[1][5] |
Operational and Handling Protocol
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[5]
-
Eyewash stations and safety showers must be in close proximity to the workstation.[1][5]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by ensuring it is clean and uncluttered.
-
Dispensing: Avoid creating dust.[5] If the compound is in solid form, handle it in a fume hood.
-
During Use: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Do not eat, drink, or smoke when using this product.[1]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store locked up.[1]
-
Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][5] |
| Skin Contact | Take off immediately all contaminated clothing and wash it before reuse.[6] Wash off immediately with plenty of soap and water.[1][5] If skin irritation occurs or if you feel unwell, call a POISON CENTER or doctor.[1][5] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration.[1][7] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth.[1][5] Call a POISON CENTER or doctor if you feel unwell.[1][5] Never give anything by mouth to an unconscious person.[8] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Isolate Waste: Segregate waste containing this compound, including contaminated lab supplies like gloves, filter paper, and empty containers.
-
Containerization: Place the waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[4]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[4]
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[1][5]
-
Do not dispose of down the drain or with general laboratory waste.[1][4]
-
Contact a licensed professional waste disposal service for disposal.[8]
Spill Management:
-
Ensure adequate ventilation and evacuate personnel from the area.[8][9]
-
Wear appropriate PPE.
-
For solid spills, sweep up and shovel into a suitable container for disposal without creating dust.[5][8]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
